Benzyl-PEG9-alcohol
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O10/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5,26H,6-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWKGHIOXBMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738829 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868594-48-3 | |
| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG9-alcohol, a versatile heterobifunctional linker critical in bioconjugation and drug development. The document details its physicochemical properties, applications, and relevant experimental considerations.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative that features a benzyl (B1604629) ether at one terminus and a hydroxyl group at the other. The PEG chain, consisting of nine ethylene (B1197577) glycol units, imparts increased hydrophilicity to molecules it is conjugated with, which can enhance their solubility and pharmacokinetic profiles. The terminal benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions to allow for further chemical modification.
There appears to be some discrepancy in the reported molecular weight and chemical formula for this compound across different commercial suppliers. This is likely due to variations in the length of the PEG chain or the presence of different isotopes. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific information.
A summary of the reported physicochemical properties is presented below:
| Property | Value (Supplier 1) | Value (Supplier 2) | Citation |
| Molecular Weight | 460.6 g/mol | 504.62 g/mol | [1][2] |
| Chemical Formula | C23H40O9 | C25H44O10 | [1][2] |
| CAS Number | 477775-73-8 | 868594-48-3 | [1][2] |
| Appearance | Colorless liquid | - | [3] |
| Solubility | Soluble in water | - | [4] |
| Storage | -20°C for long term | 0 - 4 °C for short term, -20 °C for long term | [1][2] |
Applications in Research and Drug Development
The primary application of this compound lies in its use as a linker molecule in the synthesis of more complex chemical entities, particularly in the field of drug delivery and bioconjugation.[4] The terminal hydroxyl group can be chemically modified to introduce a variety of functional groups, enabling the covalent attachment of this compound to proteins, peptides, small molecules, or other biomolecules.[4]
Key Applications Include:
-
PROTACs: this compound is utilized as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this context provides the necessary spatial separation and orientation between the target-binding and E3 ligase-binding moieties.
-
Antibody-Drug Conjugates (ADCs): The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic properties of ADCs.[6]
-
Surface Modification: The hydroxyl group can be used to attach the PEG linker to surfaces, modifying their properties to, for example, reduce non-specific protein adsorption.[6]
Experimental Considerations and Protocols
The utility of this compound stems from the reactivity of its terminal hydroxyl group and the ability to deprotect the benzyl ether.
Deprotection of the Benzyl Group:
The benzyl group is a common protecting group for alcohols and can be removed via catalytic hydrogenation.[1] A typical procedure involves dissolving the this compound in a suitable solvent, such as ethanol (B145695) or methanol, and adding a palladium catalyst (e.g., 10% Pd/C). The reaction mixture is then stirred under a hydrogen atmosphere until the deprotection is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Mass Spectrometry.
Functionalization of the Hydroxyl Group:
The terminal alcohol can be converted into various other functional groups to facilitate conjugation. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.
General Workflow for Bioconjugation using a PEG Linker
The following diagram illustrates a generalized workflow for the use of a heterobifunctional PEG linker, such as this compound, in bioconjugation.
Caption: A generalized workflow for the activation and use of a PEG linker.
Synthesis of Benzyl Alcohol Derivatives
While specific synthesis protocols for this compound are proprietary to manufacturers, the synthesis of benzyl alcohols, in general, can be achieved through various chemical reactions. For instance, the Cannizzaro reaction involves the disproportionation of an aromatic aldehyde, like benzaldehyde (B42025), in the presence of a strong base to yield benzyl alcohol and a benzoate (B1203000) salt.[7] Another common method is the hydrolysis of benzyl chloride.[8] More advanced techniques involve the hydroxymethylation of phenylboronic acids.[9]
Synthesis of Benzyl Alcohol via Cannizzaro Reaction
The following diagram outlines the key steps in the synthesis of benzyl alcohol from benzaldehyde via the Cannizzaro reaction.
Caption: Simplified schematic of the Cannizzaro reaction.
Safety and Handling
Benzyl alcohol, the core structural motif, has low acute toxicity.[3] However, it can cause hypersensitivity reactions in some individuals.[10] For this compound, it is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
- 1. This compound, 477775-73-8 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 5. 868594-48-3 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 7. youtube.com [youtube.com]
- 8. journals.iau.ir [journals.iau.ir]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Alcohol: What is it and where is it used? [drugs.com]
Benzyl-PEG9-alcohol CAS number
An In-depth Technical Guide to Benzyl-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery. Its chemical structure features a nine-unit PEG chain, which imparts hydrophilicity and biocompatibility, flanked by a terminal benzyl (B1604629) ether and a primary alcohol. The benzyl group acts as a stable protecting group, while the hydroxyl group offers a reactive site for chemical modification. This heterobifunctional nature makes this compound a valuable linker in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of proteins and nanoparticles.
The CAS number for this compound is 868594-48-3.[1][2][3][4] It is important to note that another CAS number, 477775-73-8, has been associated with a similar compound, though with a different molecular formula and weight. Researchers should verify the specific product information from their supplier.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value |
| CAS Number | 868594-48-3[1][2][3][4] |
| Chemical Formula | C25H44O10[1][2] |
| Molecular Weight | 504.62 g/mol [2] |
| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol[1][2] |
| Appearance | Typically a viscous oil or solid |
| Purity | >95% (often >98%) |
| Solubility | Soluble in many organic solvents (e.g., DCM, DMF, DMSO) and has moderate water solubility. |
| Storage Condition | Recommended storage at -20°C for long-term stability.[5] |
Applications in Drug Development
The unique properties of the PEG linker in this compound make it highly suitable for enhancing the therapeutic potential of various molecules. The covalent attachment of PEG chains, or PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents by increasing their hydrodynamic size, which in turn can lead to an extended circulating half-life, improved stability, and reduced immunogenicity.[1][2]
PROTAC Linker
This compound is widely utilized as a linker in the synthesis of PROTACs.[3][4] PROTACs are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[4][6] The nine-unit PEG chain of this compound provides an optimal balance of hydrophilicity and spatial orientation for many target proteins.
Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.
Bioconjugation and PEGylation
The terminal hydroxyl group of this compound can be chemically activated to facilitate its conjugation to proteins, peptides, or nanoparticles. This process, known as PEGylation, can enhance the therapeutic properties of the conjugated molecule. For instance, PEGylation can shield the molecule from enzymatic degradation and reduce its clearance by the kidneys, thereby prolonging its circulation time in the body. Furthermore, the hydrophilic PEG chain can improve the solubility of hydrophobic drugs and reduce their immunogenicity.[1][2]
Experimental Protocols
The following are generalized protocols for the activation of this compound and its subsequent conjugation to a target molecule. These protocols may require optimization based on the specific application.
Activation of this compound (Conversion to a Mesylate)
This protocol describes the conversion of the terminal hydroxyl group to a mesylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous sodium sulfate
-
Standard organic synthesis glassware
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the reaction mixture.
-
Slowly add MsCl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG9-mesylate.
Caption: Experimental workflow for the activation of this compound.
Conjugation to a Target Molecule
This protocol outlines the conjugation of the activated Benzyl-PEG9-linker to a target molecule containing a nucleophilic group (e.g., an amine or thiol).
Materials:
-
Activated Benzyl-PEG9-linker (e.g., mesylate)
-
Target molecule with a nucleophilic group
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (if necessary, e.g., DIPEA)
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Dissolve the target molecule in the anhydrous solvent.
-
If the nucleophile is an amine, add a non-nucleophilic base such as DIPEA (2-3 eq).
-
Add the activated Benzyl-PEG9-linker (1.0 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature as needed.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate using an appropriate chromatographic method.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure and dual functionality allow for the creation of sophisticated bioconjugates with improved therapeutic properties. The protocols and information provided in this guide serve as a foundation for the successful application of this compound in the synthesis of PROTACs, PEGylated proteins, and other advanced drug delivery systems.
References
Elucidation of the Molecular Structure of Benzyl-PEG9-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of Benzyl-PEG9-alcohol, a heterobifunctional linker molecule increasingly utilized in the development of advanced bioconjugates and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the key analytical techniques, detailed experimental protocols, and expected data for the unambiguous characterization of this molecule.
Physicochemical Properties and Structural Data
This compound is comprised of a benzyl (B1604629) group at one terminus of a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a primary alcohol at the other. This structure imparts both hydrophobicity (from the benzyl group) and hydrophilicity (from the PEG chain), making it a versatile linker in drug development.[1][2]
| Property | Value | Reference |
| Chemical Formula | C25H44O10 | [3] |
| Molecular Weight | 504.62 g/mol | [3] |
| Exact Mass | 504.2900 | [3] |
| CAS Number | 868594-48-3 | [3] |
| SMILES Code | OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 | [3] |
| Purity | >98% (typical) | [3] |
| Appearance | To be determined | [3] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [3] |
Analytical Techniques for Structural Elucidation
A multi-pronged analytical approach is essential for the comprehensive structural confirmation and purity assessment of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural identification of PEGylated compounds.[4] Both ¹H and ¹³C NMR are utilized to confirm the presence of the key structural motifs: the benzyl group and the PEG backbone.
The following tables summarize the anticipated chemical shifts for this compound based on data from analogous compounds and general principles of NMR spectroscopy.[5] Spectra are typically acquired in deuterated chloroform (B151607) (CDCl₃).[5]
Table 2: Expected ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.25-7.35 | Multiplet | 5H |
| Benzylic (C₆H₅CH ₂) | 4.57 | Singlet | 2H |
| PEG Backbone (-OCH ₂CH ₂O-) | ~3.64 | Multiplet | 36H |
| Terminal Alcohol (-CH ₂OH) | ~3.70 | Triplet | 2H |
| Hydroxyl (-OH) | Variable | Singlet (broad) | 1H |
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (ipso-C) | ~138 |
| Aromatic (ortho-, para-C) | ~128.4 |
| Aromatic (meta-C) | ~127.7 |
| Benzylic (C₆H₅C H₂) | ~73.2 |
| PEG Backbone (-OC H₂C H₂O-) | ~70.5 |
| Terminal Alcohol (-C H₂OH) | ~61.7 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and purity of this compound. Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is a common technique for analyzing PEGylated molecules.[1]
Table 4: Expected Mass Spectrometry Data
| Ion Species | Expected m/z |
| [M+H]⁺ | 505.2977 |
| [M+Na]⁺ | 527.2796 |
| [M+K]⁺ | 543.2536 |
The mass spectrum of PEGylated compounds often shows a distribution of peaks corresponding to different charge states and adducts.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of this compound and to separate it from any starting materials or side products. Reversed-phase HPLC is a suitable method for this purpose.
Table 5: Typical HPLC Parameters
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | [6] |
| Mobile Phase A | Water with 0.1% Formic Acid | [6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [6] |
| Gradient | 30% to 90% B over 10 minutes | [6] |
| Flow Rate | 0.2-0.4 mL/min | [6] |
| Detection | UV at 254 nm (for the benzyl group) and/or Evaporative Light Scattering Detector (ELSD) |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[5]
-
For ¹H NMR, use a standard single-pulse experiment with a spectral width of -1 to 10 ppm.[5] A sufficient number of scans (typically 16-64) should be used to achieve a good signal-to-noise ratio.[4]
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
-
Data Processing : Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to confirm the relative number of protons.
LC-MS Protocol
-
Sample Preparation : Dissolve the this compound sample in the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
LC Separation : Inject 5-10 µL of the sample onto the reversed-phase column.[6] Elute the compound using the gradient profile specified in Table 5.
-
MS Detection :
-
Data Analysis : Analyze the obtained mass spectrum to identify the molecular ion peaks and any potential impurities.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow for Structure Elucidation
Caption: General experimental workflow for the structure elucidation of this compound.
Application in PROTAC-Mediated Protein Degradation
This compound serves as a precursor for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein of interest (POI).
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
Benzyl-PEG9-alcohol synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a heterobifunctional linker commonly utilized in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines the prevalent synthetic methodologies, detailed purification strategies, and analytical characterization techniques.
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the deprotonation of nonaethylene glycol to form a more reactive alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl (B1604629) halide.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis is a two-step process within a one-pot reaction:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate one of the terminal hydroxyl groups of nonaethylene glycol.
-
Nucleophilic Substitution (SN2 Attack): The resulting alkoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the benzyl ether.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of monobenzyl-protected polyethylene (B3416737) glycols.
Materials:
-
Nonaethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel (230-400 mesh)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with a stir bar and nonaethylene glycol (1.0 equivalent). The flask is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon). Anhydrous THF is added to dissolve the glycol.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Benzylation: The reaction mixture is cooled back to 0 °C. Benzyl bromide (1.0 equivalent) is added dropwise via a syringe. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and DCM. The layers are separated, and the aqueous layer is extracted three times with DCM.
-
Drying and Concentration: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification of this compound
The crude product typically contains the desired this compound, unreacted nonaethylene glycol, and byproducts such as dibenzyl ether and excess benzyl bromide. Flash column chromatography is the most common method for purification.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (B1210297)
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Potassium permanganate (B83412) (KMnO₄) stain
Procedure:
-
Sample Preparation (Dry Loading): The crude product is dissolved in a minimal amount of DCM. Silica gel is added to the solution, and the solvent is removed under reduced pressure to obtain a free-flowing powder. This dry-loading method generally provides better separation.[1]
-
Column Packing: A flash chromatography column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).[1]
-
Elution: The dry-loaded sample is carefully added to the top of the packed column. Elution begins with a non-polar solvent system (e.g., a low percentage of ethyl acetate in hexanes) to remove non-polar impurities like benzyl bromide and dibenzyl ether.[1] The polarity of the eluent is then gradually increased with a gradient of ethyl acetate in hexanes.
-
Fraction Collection and Monitoring: Fractions are collected and monitored by TLC. The product, this compound, is less polar than the starting nonaethylene glycol and can be visualized with a KMnO₄ stain. The reaction is considered complete when the spot corresponding to the starting glycol is no longer visible.[1]
-
Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a colorless oil.
Analytical Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Parameter | Typical Expected Value/Result | Analytical Method |
| Molecular Formula | C₂₅H₄₄O₁₀ | - |
| Molecular Weight | 504.61 g/mol | Mass Spectrometry (MS) |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Purity | ≥95% | HPLC, NMR |
| ¹H NMR | Characteristic peaks for benzyl protons, benzylic protons, and PEG backbone protons. | ¹H NMR Spectroscopy |
| Mass Spectrum | Peak corresponding to [M+Na]⁺ or [M+K]⁺ | ESI-MS |
Note: The expected values are theoretical and may vary based on experimental conditions and instrumentation.
Applications in Drug Development
This compound is a valuable linker in the development of PROTACs. The PEG chain provides hydrophilicity and an appropriate length to span the distance between the protein of interest (POI) and the E3 ubiquitin ligase, facilitating the formation of a productive ternary complex.[2][3][4] The terminal hydroxyl group allows for further chemical modification to attach either the POI-binding ligand or the E3 ligase-binding ligand.[4]
The benzyl group can serve as a stable protecting group during the synthesis of the PROTAC molecule and can be removed under specific conditions if the terminal alcohol needs to be revealed for subsequent reactions.[2] The overall properties of the PEG linker, such as its length and hydrophilicity, are critical for the efficacy of the final PROTAC molecule.[3]
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of Benzyl-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Benzyl-PEG9-alcohol in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics influencing its solubility, offers a qualitative framework for solvent selection, and provides detailed experimental protocols for quantitative solubility determination.
Core Concepts: Understanding the Solubility Profile
This compound is an amphiphilic molecule, possessing both a hydrophobic benzyl (B1604629) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with nine repeating ethylene (B1197577) oxide units, terminating in a hydroxyl group. This dual nature dictates its solubility across a spectrum of organic solvents. The principle of "like dissolves like" is paramount in predicting its behavior.
The hydrophobic benzyl group contributes to solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions. Conversely, the hydrophilic PEG9 chain and the terminal hydroxyl group promote solubility in polar solvents through hydrogen bonding with the ether oxygens and the alcohol moiety.
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding based on its structural components and the known behavior of similar PEGylated molecules allows for informed solvent selection. As a general trend for PEGylated compounds, solubility in organic solvents tends to decrease with an increasing molecular weight of the PEG chain.[1] However, with a relatively short chain of nine PEG units, this compound is expected to exhibit good solubility in a variety of common organic solvents.
Predicted Solubility of this compound in Common Organic Solvents
The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. This information is extrapolated from the general behavior of PEGylated molecules and the known properties of its constituent functional groups.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group and the ether oxygens of the PEG chain can readily form hydrogen bonds with these solvents. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | The polarity of these solvents allows for favorable dipole-dipole interactions with the PEG chain. |
| Chlorinated | Dichloromethane, Chloroform (B151607) | High | These solvents can effectively solvate both the benzyl group and, to a lesser extent, the PEG chain. PEGs are generally very soluble in chloroform and methylene (B1212753) chloride.[2] |
| Aromatic | Toluene, Benzene | Moderate to High | The benzyl group's aromaticity leads to favorable π-π stacking interactions. While PEGs are generally less soluble in toluene, the presence of the benzyl group enhances solubility.[2] |
| Ethers | Diethyl Ether, THF | Low to Moderate | PEGs are generally not soluble in ether.[2] The benzyl group may impart some limited solubility. |
| Nonpolar | Hexane, Heptane | Low | The significant polarity of the PEG9 chain and the terminal alcohol group limits solubility in highly nonpolar, aliphatic solvents. |
Experimental Protocol for Determining Solubility
To obtain precise, quantitative solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[3]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. "Excess" implies that undissolved solid should be visible after equilibration.
-
Record the exact weight of the added this compound.
-
Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions and the filtered sample aliquot by a validated HPLC method to determine the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
The concentration determined by HPLC represents the solubility of this compound in the selected solvent at the specified temperature. The results are typically expressed in mg/mL or g/L.
-
Visualizing the Factors Influencing Solubility
The interplay between the molecular structure of this compound and its interaction with a solvent determines its solubility. The following diagram illustrates this relationship.
Caption: Logical relationship of factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for the determination of solubility.
This guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective use in research and development. For critical applications, the experimental determination of solubility in the specific solvent system of interest is strongly recommended.
References
An In-depth Technical Guide to the Stability and Storage of Benzyl-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Benzyl-PEG9-alcohol (Bn-PEG9-OH). Understanding the physicochemical properties of this versatile PEG linker is critical for its effective use in research and pharmaceutical development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Proper handling and storage are paramount to ensure the integrity, purity, and performance of this compound in sensitive applications.
Chemical Structure and Properties
-
IUPAC Name: 1-(Benzyloxy)-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
-
Synonyms: BnO-PEG9-OH
-
CAS Number: 868594-48-3
-
Molecular Formula: C25H44O10
-
Molecular Weight: 504.62 g/mol
Recommended Storage Conditions
To maintain the long-term integrity of this compound, it is crucial to adhere to appropriate storage conditions. The primary factors influencing its stability are temperature, exposure to light, and moisture.
| Parameter | Condition | Rationale |
| Temperature | -20°C for long-term storage (months to years) | Minimizes the rate of potential degradation reactions.[1] |
| 0-4°C for short-term storage (days to weeks) | Suitable for transient storage during experimental use.[1] | |
| Light | Store in the dark (amber vial or light-blocking container) | Prevents potential photo-initiated degradation of the molecule. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation of the polyethylene (B3416737) glycol chain. |
| Moisture | Keep in a tightly sealed container in a dry place | Prevents hydrolysis and absorption of moisture, which can facilitate degradation. |
| Form | Store as a solid whenever possible | Solid-state storage is generally more stable than in solution. |
| Solutions | Store at -20°C or -80°C; use within one month when stored at -20°C | Solution stability is temperature-dependent; avoid repeated freeze-thaw cycles by aliquoting. |
Chemical Stability and Degradation Pathways
This compound is susceptible to degradation through two primary pathways: cleavage of the benzyl (B1604629) ether linkage and oxidation of the polyethylene glycol (PEG) chain.
Cleavage of the Benzyl Ether Bond
The benzyl ether linkage is a key functional group in this molecule, serving as a protecting group for the terminal alcohol. Its stability is highly dependent on the chemical environment.
-
Acidic Conditions: The benzyl ether bond is labile in strongly acidic environments, leading to its cleavage.
-
Reductive Conditions: This bond is readily cleaved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂/Pd-C). This property is often exploited for deprotection in synthetic chemistry.
Oxidation of the Polyethylene Glycol (PEG) Chain
The polyethylene glycol chain is prone to oxidative degradation, a process that can be initiated by exposure to oxygen and accelerated by elevated temperatures, the presence of transition metals, and light. This degradation can lead to chain scission and the formation of various byproducts.
The primary reactive byproducts of PEG oxidation are formaldehyde (B43269) and formic acid. Other identified byproducts include acetaldehyde, acetic acid, and PEG-formyl esters. These small molecule impurities can be highly reactive and may interact with other molecules in a reaction mixture or formulation.
The following diagram illustrates the major degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To assess the stability of this compound and identify potential degradants, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours).
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Stress: Expose a solid sample to dry heat at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photostability: Expose a solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Employ a photodiode array (PDA) detector to check for peak purity and identify the emergence of new peaks corresponding to degradation products.
-
Couple the HPLC system with a mass spectrometer (LC-MS) to aid in the structural elucidation of any observed degradants.
-
The following diagram outlines the general workflow for a forced degradation study.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the benzyl group) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Note: These parameters are illustrative and may require optimization for specific applications and equipment. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Summary of Key Stability Considerations
-
Long-term storage at -20°C in a tightly sealed, light-resistant container is crucial for maintaining the purity of this compound.
-
The primary degradation pathways are cleavage of the benzyl ether bond (under acidic or reductive conditions) and oxidation of the PEG chain.
-
Oxidative degradation of the PEG chain can generate reactive impurities such as formaldehyde and formic acid.
-
Forced degradation studies coupled with a validated stability-indicating HPLC method are essential for understanding the stability profile and identifying potential degradants.
-
When using this compound in formulations, compatibility with other excipients should be carefully evaluated to avoid potential interactions that could accelerate degradation.
By adhering to the storage and handling guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications, leading to more reproducible and successful outcomes.
References
Introduction: The Role of Benzyl-PEG9-alcohol in Modern Bioconjugation
An In-depth Technical Guide to the Mechanism of Action of Benzyl-PEG9-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a benzyl (B1604629) ether at one terminus and a primary alcohol at the other, connected by a nine-unit ethylene (B1197577) glycol chain. This structure renders it a heterobifunctional linker, a critical tool in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The core utility of this compound stems from its two distinct functionalities:
-
The Benzyl Group: This serves as a robust, non-labile protecting group. It is stable across a wide range of chemical conditions, including strongly acidic and basic environments, which allows for selective chemical modifications at the other end of the PEG chain without unintended reactions.[1][2]
-
The Terminal Alcohol (Hydroxyl Group): This is the reactive site for introducing functionality for bioconjugation. However, the hydroxyl group itself is not sufficiently reactive for direct covalent attachment to biomolecules and must first be chemically "activated".[3][4][5]
This guide details the mechanism of action of this compound, focusing on the essential activation of the terminal hydroxyl group, the subsequent bioconjugation reactions, and the strategic removal of the benzyl protecting group.
The Core Mechanism: Activation of the Terminal Hydroxyl Group
The primary mechanism of action for this compound in bioconjugation begins with the chemical transformation of its terminal hydroxyl group into a more reactive species. The hydroxyl group is a poor leaving group, making it unsuitable for direct nucleophilic substitution reactions with functional groups on biomolecules like amines or thiols.[6] Activation converts it into a functional group that is readily displaced by these nucleophiles.
The most common activation strategies are:
-
Tosylation or Mesylation: Conversion to a sulfonate ester (a tosylate or mesylate), which is an excellent leaving group.[3]
-
Oxidation: Conversion to an aldehyde for reductive amination or to a carboxylic acid, which can be further activated into an N-hydroxysuccinimide (NHS) ester.[5][7]
Activation via Tosylation
Tosylation is a highly efficient method for activating the hydroxyl group. The reaction involves treating this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine. The base neutralizes the HCl byproduct generated during the reaction.[3]
Mechanism: The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of TsCl. A proton is subsequently removed by the base, and the chloride ion is expelled, resulting in the formation of Benzyl-PEG9-tosylate (Bn-PEG9-OTs).[8] The tosylate is a superb leaving group due to the resonance stabilization of the tosylate anion.[6]
Figure 1: Activation of this compound via Tosylation.
Bioconjugation with Activated Benzyl-PEG9 Linkers
Once activated, the Benzyl-PEG9 linker can be conjugated to biomolecules through various mechanisms depending on the activated functional group.
Mechanism of Benzyl-PEG9-tosylate Conjugation
Benzyl-PEG9-tosylate is highly reactive towards nucleophiles found on proteins and peptides.[9]
-
Reaction with Amines: Primary amines, such as the N-terminus of a protein or the epsilon-amine of a lysine (B10760008) residue, act as nucleophiles. They attack the carbon atom adjacent to the tosylate group, displacing the tosylate leaving group in a nucleophilic substitution reaction (SN2). This forms a stable secondary amine linkage.[10][11]
-
Reaction with Thiols: The thiol group of a cysteine residue is a potent nucleophile and reacts similarly with the tosylate, displacing it to form a stable thioether bond.[10]
Figure 2: Mechanism of Benzyl-PEG9-tosylate bioconjugation.
Mechanism of Other Activated Forms
-
Benzyl-PEG9-NHS Ester: If the alcohol is oxidized to a carboxylic acid and then converted to an NHS ester, it reacts efficiently with primary amines to form a highly stable amide bond. The amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[12][13]
-
Benzyl-PEG9-aldehyde: Following oxidation of the alcohol to an aldehyde, it can react with a primary amine on a biomolecule to form a Schiff base (an imine). This bond can be subsequently reduced, for instance with sodium cyanoborohydride, to form a stable secondary amine linkage in a process known as reductive amination.[14]
The Role of the Benzyl Group: Protection and Deprotection
The benzyl group's primary role is to act as a stable protecting group, enabling multi-step, regioselective syntheses.[15] For example, in PROTAC synthesis, the activated end of the Benzyl-PEG9 linker can be conjugated to one ligand (e.g., for an E3 ligase) while the benzyl group remains intact. After this first conjugation, the benzyl group can be removed to reveal a new hydroxyl group, which can then be activated and conjugated to a second ligand (e.g., for the target protein).
Deprotection Mechanism: Catalytic Hydrogenolysis
The most common and mild method for cleaving the benzyl ether is catalytic hydrogenolysis.[1][15] This reaction is typically performed using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas (H₂).[15]
Mechanism: The reaction proceeds on the surface of the palladium catalyst. The benzyl ether is reduced, cleaving the carbon-oxygen bond of the ether and yielding the deprotected alcohol and toluene (B28343) as a byproduct. This method is highly selective and does not affect most other functional groups, making it orthogonal to many other protection strategies.[1]
Figure 3: Benzyl group deprotection via catalytic hydrogenolysis.
Quantitative Data Summary
The efficiency of each step depends on the specific reagents, substrate, and reaction conditions. The following tables provide representative data compiled from established protocols.
Table 1: Representative Reaction Conditions for Activation and Deprotection
| Step | Reagents & Conditions | Expected Outcome | Typical Purity (by HPLC/LC-MS) |
| Activation (Tosylation) | Benzyl-PEG9-OH, p-toluenesulfonyl chloride (1.2 eq), triethylamine (1.5 eq), anhydrous DCM, 0°C to RT, 4-16h.[3] | Benzyl-PEG9-OTs | >95% |
| Activation (Mesylation) | Benzyl-PEG9-OH, methanesulfonyl chloride (1.2 eq), triethylamine (1.5 eq), anhydrous DCM, 0°C to RT, 2-4h.[3] | Benzyl-PEG9-OMs | >95% |
| Deprotection (Hydrogenolysis) | Benzyl-protected PEG, 10% Pd/C (10 mol%), H₂ (balloon or 1-4 bar), Ethanol (B145695), RT.[1] | Deprotected PEG-OH | >98% |
Table 2: Representative Conditions for Bioconjugation with Benzyl-PEG9-tosylate
| Target Nucleophile | Molar Excess of PEG-OTs | Reaction Buffer | Temperature & Time | Typical Conversion Yield* |
| Primary Amine (Lysine) | 5 to 10-fold | 0.1 M Sodium Bicarbonate, pH 8.3 | RT to 50°C, 12-24h[11] | 60-80% |
| Thiol (Cysteine) | 1.5 to 5-fold | 0.1 M Phosphate (B84403) Buffer, pH 7.2-7.5 | RT, 2-12h[10] | 75-95% |
*Conversion yield is estimated by HPLC peak area integration before purification and is highly dependent on the specific biomolecule.
Detailed Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add anhydrous triethylamine (1.5 equivalents) to the solution with stirring.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG9-tosylate.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Bioconjugation of a Peptide with Benzyl-PEG9-tosylate
-
Peptide Preparation: Dissolve the target peptide containing a lysine or cysteine residue in the appropriate reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for amines; 0.1 M phosphate buffer with EDTA, pH 7.2 for thiols) to a concentration of 1-5 mg/mL.[11]
-
Reagent Preparation: Immediately before use, dissolve Benzyl-PEG9-tosylate in a minimal amount of a co-solvent like DMF or DMSO and add it to the reaction buffer.
-
Conjugation: Add the dissolved Benzyl-PEG9-tosylate to the peptide solution. A molar excess of 1.5 to 10 equivalents is typically used, depending on the target nucleophile.[10][11]
-
Incubation: Incubate the reaction mixture at room temperature with gentle stirring.
-
Monitoring: Monitor the reaction progress by sampling at various time points and analyzing via RP-HPLC or LC-MS. The PEGylated peptide will have a longer retention time than the unconjugated peptide.
-
Purification: Once the desired conversion is achieved, purify the PEGylated peptide from excess PEG reagent and unreacted peptide using RP-HPLC or size-exclusion chromatography (SEC).
Protocol 3: Deprotection of the Benzyl Group via Catalytic Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected PEG conjugate in a suitable solvent such as ethanol or methanol (B129727) in a flask designed for hydrogenation.[1][15]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium) to the solution.
-
Inert Purge: Seal the flask and purge the system with an inert gas (e.g., argon) to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel (e.g., via a balloon) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is completely consumed.
-
Filtration: Once complete, carefully vent the hydrogen and purge with inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected PEG conjugate.[1]
Conclusion
This compound is not a direct bioconjugation reagent but a versatile and stable precursor. Its mechanism of action is a multi-step process initiated by the chemical activation of its terminal hydroxyl group. The choice of activation chemistry (e.g., tosylation) dictates the subsequent bioconjugation mechanism with target biomolecules. The integral benzyl protecting group provides the synthetic flexibility required for constructing sophisticated, well-defined bioconjugates, making this compound and its derivatives indispensable tools in modern drug development and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. benchchem.com [benchchem.com]
The Benzyl Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of advanced drug delivery and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of molecules.[1] The synthesis of complex and precisely functionalized PEG linkers often necessitates the use of protecting groups to temporarily mask reactive functional groups.[2] Among these, the benzyl (B1604629) group stands out as a robust and versatile protecting group for the hydroxyl moieties of PEG linkers.[3] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of benzyl-protected PEG linkers in modern drug development, with a focus on antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The primary role of the benzyl protecting group in this context is to serve as a stable and reliable shield for the terminal alcohol of the PEG chain.[4] This chemical inertness is crucial in multi-step syntheses where the PEG linker must remain intact while other parts of the molecule are being modified.[4] The benzyl group's stability to a wide range of reaction conditions, coupled with the mild and efficient methods available for its removal, makes it an ideal choice for the synthesis of complex and well-defined PEGylated molecules.[2]
Chemistry of the Benzyl Protecting Group in PEG Linkers
The utility of the benzyl group in PEG linker synthesis is rooted in its chemical stability and the specific conditions required for its removal. Benzyl ethers are notably stable under a wide array of conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents.[3] This robustness allows for a high degree of flexibility in the synthetic routes for complex bioconjugates.[2]
The key to the strategic application of the benzyl group is its selective cleavage under mild conditions, a concept known as orthogonality.[3] The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis, which involves the use of a palladium catalyst and a hydrogen source.[4] This method is highly efficient and does not affect many other common protecting groups, allowing for the sequential deprotection and functionalization of different parts of a molecule.[3]
Data Presentation: Quantitative Analysis of Benzylation and Debenzylation Reactions
The efficiency of the introduction (benzylation) and removal (debenzylation) of the benzyl protecting group is a critical factor in the overall yield and purity of the final PEGylated product. The following tables summarize quantitative data on the yields of these reactions under various conditions.
Table 1: Representative Yields for the Monobenzylation of Diols
| Substrate | Reagents and Conditions | Yield (%) |
| Symmetrical Diol | Ag₂O, Benzyl Bromide | Very Good |
| Hindered Sugar Hydroxyls | NaH, THF, cat. IN(Bu)₄, Benzyl Bromide, rt, 10-165 min | Quantitative |
| Poly(ethylene glycol) diol | NaH, Benzyl Bromide, Anhydrous THF, 0°C to rt, 12-24h | - |
Table 2: Representative Yields of Benzyl Ether Cleavage (Debenzylation) by Catalytic Hydrogenolysis
| Substrate | Reagents and Conditions | Yield (%) |
| Various O-benzyl protected carbohydrates | 10% Pd/C, H₂ (balloon), MeOH or EtOH, rt | High |
| N-benzyl-protected substrate | 10% Pd/C, Anhydrous Ammonium Formate, dry MeOH, reflux | High |
| Sterically hindered benzyl ethers | BCl₃, -60°C | - |
Note: Yields are often reported as "high," "quantitative," or "very good" in the literature without specific percentages. The actual yield will depend on the specific substrate and reaction scale.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving benzyl-protected PEG linkers.
Protocol 1: Monobenzylation of a PEG Diol via Williamson Ether Synthesis
This protocol describes a general method for the selective monobenzylation of a symmetrical PEG diol.[5]
Materials:
-
Poly(ethylene glycol) diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the PEG diol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the Benzyl-PEG-OH product by column chromatography.
Caption: Williamson Ether Synthesis for Benzyl Protection of a PEG Linker.
Protocol 2: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenolysis
This protocol outlines the standard method for cleaving the benzyl ether to regenerate the free hydroxyl group.[2][6]
Materials:
-
Benzyl-protected PEG compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PEG compound in ethanol (approx. 10-50 mg/mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., Argon) to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or by pressurizing the system to 1-4 bar).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Further purification can be performed by column chromatography if necessary.
Caption: Cleavage of the Benzyl Protecting Group by Catalytic Hydrogenolysis.
Applications in Drug Development
The use of benzyl-protected PEG linkers is prevalent in various areas of drug development, particularly in the synthesis of bioconjugates where precise control over the linker structure is essential.[2]
Antibody-Drug Conjugates (ADCs)
Benzyl-protected heterobifunctional PEG linkers are instrumental in connecting a cytotoxic drug to a monoclonal antibody.[3] The orthogonal nature of the benzyl group allows for the sequential attachment of the drug and the antibody, ensuring a well-defined ADC structure.[1]
Caption: Generalized ADC Synthesis Workflow with Benzyl Protection.
Proteolysis-Targeting Chimeras (PROTACs)
In the development of PROTACs, which consist of two ligands connected by a linker, benzyl protection can be used to facilitate the stepwise synthesis of the linker and the attachment of the two different ligands.[1] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the PROTAC.[7]
Caption: PROTAC Mechanism of Action.
Orthogonal Protection Strategies
A primary advantage of the benzyl group is its utility in orthogonal protection strategies.[3] This allows for the selective removal of the benzyl group without affecting other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] This orthogonality is fundamental to the modular assembly of complex bioconjugates.[1]
Caption: Orthogonality of Benzyl Protecting Group.
Conclusion
The benzyl protecting group is an invaluable tool in the synthesis of advanced PEG linkers for biomedical applications.[1] Its stability across a wide range of reaction conditions, combined with the availability of mild and efficient deprotection methods, allows for the precise and controlled construction of complex bioconjugates.[2] A thorough understanding of the chemistry and experimental protocols associated with benzyl-protected PEG linkers is essential for researchers and scientists working in the fields of drug delivery and development. The strategic use of this protecting group will continue to enable the rational design and synthesis of next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[2] Benzyl-PEG9-alcohol is a versatile polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity and a defined length, which can be advantageous for optimizing ternary complex formation.[3][4] The benzyl (B1604629) group serves as a stable protecting group for a terminal hydroxyl, enabling a modular and controlled synthetic approach.[5]
This document provides detailed protocols for the synthesis of a PROTAC utilizing the this compound linker. It covers the sequential steps of linker activation, conjugation to the first ligand, deprotection of the benzyl group, and coupling of the second ligand. Furthermore, it includes protocols for the characterization and biological evaluation of the final PROTAC conjugate.
Introduction to PROTAC Technology
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can catalytically repeat the process.[6] The PEG linker component can enhance the aqueous solubility of the PROTAC, which may improve cell permeability and overall drug-like properties.[7][8] The nine-unit PEG chain of this compound provides a flexible spacer to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[4]
Signaling Pathway and Mechanism of Action
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagram illustrates this process.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound can be approached in a modular fashion. The general workflow involves the sequential attachment of the POI ligand and the E3 ligase ligand to the linker. The benzyl group protects one end of the linker, allowing for controlled, directional synthesis.
Detailed Experimental Protocols
These are representative protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Activation of this compound (Tosylation)
This protocol describes the conversion of the terminal alcohol of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Reagents and Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq) or DIPEA (1.5 eq) to the solution.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Benzyl-PEG9-OTs.
-
Protocol 2: Coupling of the First Ligand
This protocol details the coupling of the tosylated linker to a ligand containing a primary or secondary amine (e.g., a derivative of a BRD4 inhibitor or pomalidomide).
-
Reagents and Materials:
-
Benzyl-PEG9-OTs (from Protocol 1)
-
Amine-functionalized ligand (e.g., POI-NH₂ or E3-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA
-
Ethyl acetate, Water, Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) and Benzyl-PEG9-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG9-Benzyl intermediate.
-
Protocol 3: Deprotection of the Benzyl Group
This protocol describes the removal of the benzyl protecting group by catalytic hydrogenolysis to reveal a terminal alcohol.[5][9][10]
-
Reagents and Materials:
-
Ligand 1-PEG9-Benzyl intermediate (from Protocol 2)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® or similar filtering agent
-
-
Procedure:
-
Dissolve the Ligand 1-PEG9-Benzyl intermediate in EtOH or MeOH.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium) to the solution.[9]
-
Purge the reaction vessel with hydrogen gas and stir the mixture vigorously under a hydrogen atmosphere at room temperature.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the Ligand 1-PEG9-OH intermediate.
-
Protocol 4: Amide Coupling of the Second Ligand
This protocol involves a two-step process: oxidation of the newly formed alcohol to a carboxylic acid, followed by amide coupling to the second amine-containing ligand.
-
Reagents and Materials:
-
Ligand 1-PEG9-OH intermediate (from Protocol 3)
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Amine-functionalized ligand (Ligand 2-NH₂)
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Oxidation: Dissolve Ligand 1-PEG9-OH (1.0 eq) in anhydrous DCM. Add DMP (1.5 eq) and stir at room temperature until the oxidation is complete (monitor by TLC or LC-MS). Work up the reaction by quenching with a saturated solution of Na₂S₂O₃ and NaHCO₃, extract with DCM, dry, and concentrate to yield the aldehyde, which is then further oxidized to the carboxylic acid using appropriate methods (e.g., Pinnick oxidation). Purify the resulting Ligand 1-PEG9-COOH.
-
Amide Coupling: Dissolve the Ligand 1-PEG9-COOH intermediate (1.0 eq) and the second amine-functionalized ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Data Presentation
The following tables summarize representative quantitative data for PROTACs synthesized using PEG-based linkers. The data is compiled from various literature sources and is intended to provide a general reference for expected outcomes, as specific data for this compound is not extensively published.
Table 1: Representative Reaction Yields for Key Synthetic Steps
| Step | Description | Typical Yield Range (%) |
| Alcohol Activation (Tosylation) | Conversion of R-OH to R-OTs | 70-90 |
| Nucleophilic Substitution | Coupling of R-OTs with an amine | 50-80 |
| Benzyl Deprotection (Hydrogenolysis) | Removal of the benzyl protecting group | 80-95 |
| Alcohol Oxidation to Carboxylic Acid | Conversion of R-OH to R-COOH | 60-85 |
| Amide Coupling (HATU) | Formation of a final amide bond | 40-70 |
Table 2: Biological Evaluation Parameters for a Representative PROTAC
| Parameter | Description | Typical Value Range |
| DC₅₀ | Half-maximal degradation concentration | 1 nM - 10 µM |
| Dₘₐₓ | Maximum degradation | > 80% |
Disclaimer: The data presented in these tables are for illustrative purposes only and represent typical values. Actual results will vary depending on the specific ligands and reaction conditions.
Biological Evaluation Protocol: DC₅₀ and Dₘₐₓ Determination
This protocol outlines the use of Western blotting to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
-
Materials:
-
Cell line expressing the target protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents and plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a highly useful and adaptable linker for the modular synthesis of PROTACs. Its bifunctional nature, combining a reactive alcohol with a stable benzyl protecting group, facilitates a controlled and strategic assembly of the final heterobifunctional molecule. The integrated PEG chain can confer beneficial physicochemical properties, such as improved solubility, which is often a critical factor for the cellular activity and in vivo efficacy of PROTACs. The protocols provided herein offer a robust framework for the synthesis, characterization, and evaluation of novel PROTACs incorporating this versatile linker.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 477775-73-8 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Step-by-Step Guide to Benzyl-PEG9-alcohol Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of Benzyl-PEG9-alcohol, a heterobifunctional linker valuable in bioconjugation, drug delivery, and the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This compound features a stable benzyl (B1604629) protecting group at one terminus and a versatile hydroxyl group at the other, connected by a 9-unit polyethylene (B3416737) glycol (PEG) chain. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the conjugated molecule.
The terminal hydroxyl group of this compound is not directly reactive with common functional groups such as primary amines under typical bioconjugation conditions. Therefore, an activation step is necessary to convert the hydroxyl group into a reactive moiety for subsequent conjugation. This guide details three primary methods for the activation of this compound and its subsequent conjugation to amine-containing molecules.
Activation of this compound
The choice of activation method depends on the desired linkage chemistry and the stability of the molecule to be conjugated.
Method 1: Tosylation for Nucleophilic Substitution
This method converts the terminal alcohol into a tosylate, which is an excellent leaving group for nucleophilic substitution by a primary amine, forming a stable secondary amine linkage.[1]
Experimental Protocol: Activation via Tosylation
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (optional catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Add TEA (1.5 equivalents) or pyridine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).[1]
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) to the solution.[1]
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG9-tosylate.[1]
-
Method 2: Oxidation to Aldehyde for Reductive Amination
Oxidation of the terminal alcohol to an aldehyde allows for reaction with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine linkage.[1]
Experimental Protocol: Activation via Oxidation to Aldehyde
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Saturated aqueous sodium bicarbonate and sodium thiosulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.[1]
-
Add Dess-Martin Periodinane (DMP, 1.5 equivalents) to the solution.[1]
-
Stir the reaction at room temperature for 2-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[1]
-
Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield Benzyl-PEG9-aldehyde.[1]
-
Method 3: Oxidation to Carboxylic Acid for Amide Coupling
This widely used method involves the oxidation of the alcohol to a carboxylic acid. The carboxylic acid is then activated with carbodiimides like EDC and NHS to form an amine-reactive NHS ester, which readily couples with primary amines to form a stable amide bond.[1]
Experimental Protocol: Activation via Oxidation to Carboxylic Acid
-
Materials:
-
This compound
-
Jones reagent (chromium trioxide in sulfuric acid)
-
-
Procedure:
-
Dissolve this compound in acetone and cool to 0°C.[1]
-
Slowly add Jones reagent dropwise until the orange color persists.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the product with an organic solvent and purify to obtain Benzyl-PEG9-carboxylic acid.
-
Conjugation of Activated Benzyl-PEG9-linker to Primary Amines
The following protocols describe the conjugation of the activated Benzyl-PEG9 linkers to a generic primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Protocol 2.1: Conjugation of Benzyl-PEG9-tosylate
-
Procedure:
-
Dissolve the primary amine-containing molecule (1.2 equivalents) in a suitable buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5).[1]
-
Dissolve the Benzyl-PEG9-tosylate (1 equivalent) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).[1]
-
Add the Benzyl-PEG9-tosylate solution dropwise to the primary amine solution with gentle stirring.[1]
-
Allow the reaction to proceed at room temperature for 4-24 hours.[1]
-
Monitor the reaction progress by a suitable method (e.g., HPLC, SDS-PAGE for proteins).[1]
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other small molecules.[1]
-
Protocol 2.2: Conjugation of Benzyl-PEG9-aldehyde (Reductive Amination)
-
Procedure:
-
Dissolve the primary amine-containing molecule (1 equivalent) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5).[1]
-
Dissolve Benzyl-PEG9-aldehyde (1.5-3 equivalents) in the same buffer.[1]
-
Add the Benzyl-PEG9-aldehyde solution to the amine solution and stir for 1 hour at room temperature to form the Schiff base.[1]
-
Add sodium cyanoborohydride (NaBH₃CN, 5-10 equivalents) to the reaction mixture.[1]
-
Allow the reaction to proceed for 12-24 hours at room temperature.[1]
-
Monitor the reaction progress.[1]
-
Purify the conjugate using SEC or dialysis.[1]
-
Protocol 2.3: Conjugation of Benzyl-PEG9-carboxylic acid (Amide Coupling)
-
Procedure:
-
Dissolve Benzyl-PEG9-carboxylic acid (1.5-5 equivalents) in an activation buffer (e.g., 100 mM MES buffer, pH 5.5).[1]
-
Add EDC (1.2 equivalents relative to the PEG-acid) and NHS (1.2 equivalents relative to the PEG-acid).[1]
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.[1]
-
Dissolve the primary amine-containing molecule in a conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.4).[1]
-
Add the activated Benzyl-PEG9-NHS ester solution to the amine solution.[1]
-
Allow the reaction to proceed at room temperature for 2-4 hours.[1]
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).[1]
-
Purify the conjugate using SEC or dialysis.[1]
-
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the activation and conjugation of this compound. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Activation of this compound
| Activation Method | Key Reagents | Typical Reaction Time | Expected Outcome | Typical Purity (by HPLC) |
| Tosylation | TsCl, TEA/Pyridine, DCM | 14-18 hours | Benzyl-PEG9-OTs | >95%[2] |
| Oxidation to Aldehyde | Dess-Martin Periodinane, DCM | 2-4 hours | Benzyl-PEG9-CHO | >95% |
| Oxidation to Acid | Jones Reagent, Acetone | 1-3 hours | Benzyl-PEG9-COOH | >95% |
Table 2: Conjugation to Primary Amines
| Activated Linker | Coupling Method | Key Reagents | Typical Reaction Time | Resulting Linkage |
| Benzyl-PEG9-OTs | Nucleophilic Substitution | Amine in basic buffer | 4-24 hours | Secondary Amine |
| Benzyl-PEG9-CHO | Reductive Amination | Amine, NaBH₃CN | 12-24 hours | Secondary Amine |
| Benzyl-PEG9-COOH | Amide Coupling | Amine, EDC, NHS | 2-4 hours | Amide |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the activation and conjugation processes.
Caption: Workflow for the activation of this compound.
Caption: General workflow for conjugation and purification.
Purification and Characterization
Post-conjugation, purification is crucial to remove unreacted PEG linker, excess reagents, and unconjugated molecules.
-
Size-Exclusion Chromatography (SEC): An effective method for separating the larger PEGylated conjugate from smaller, unreacted components.[3]
-
Dialysis: Useful for removing small molecule impurities from protein or other macromolecule conjugates.[3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both purification and purity assessment of the final conjugate.[4]
Characterization of the final conjugate is essential to confirm its identity and purity.
-
HPLC: To assess purity and determine the extent of PEGylation.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.[4]
-
SDS-PAGE (for protein conjugates): To visualize the increase in molecular weight due to PEGylation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.[4]
References
Application Notes and Protocols for Benzyl-PEG9-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl-PEG9-alcohol in ADC Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. This compound is a discrete polyethylene (B3416737) glycol (PEG) linker that has gained significant attention in ADC development.[]
The structure of this compound features a benzyl (B1604629) protecting group, a nine-unit PEG chain, and a terminal primary alcohol. The PEG chain imparts hydrophilicity to the linker, which can help to overcome the solubility challenges often associated with hydrophobic payloads and improve the pharmacokinetic properties of the resulting ADC.[][3] The discrete length of the PEG9 chain allows for the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), a critical quality attribute for these complex biologics. The terminal alcohol serves as a versatile chemical handle for further modification and attachment to the cytotoxic drug, while the benzyl group provides stability during synthesis and can be removed under specific conditions.[4][5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C23H40O9 | [4] |
| Molecular Weight | 460.6 g/mol | [4] |
| Appearance | White to off-white solid or viscous oil | [6] |
| Solubility | Soluble in water, DMSO, DMF, dichloromethane | [6] |
| Purity (typical) | >95% | [6] |
Quantitative Data on PEGylated ADCs
The inclusion and length of a PEG linker can significantly impact the performance of an ADC. The following tables provide representative data on how PEGylation can influence key ADC parameters. While specific data for this compound is limited, the trends observed with other PEG linkers provide a strong basis for its expected performance.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats [7]
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Note: A PEG9 linker is expected to exhibit a clearance rate similar to that of a PEG8 linker, demonstrating improved plasma stability compared to shorter or no PEG linkers.[4]
Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linkers
| Conjugate | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) |
| No PEG | 0.8 | 1x |
| 4 kDa PEG | 3.6 | 4.5x |
| 10 kDa PEG | 18.0 | 22x |
Note: While longer PEG chains can sometimes lead to a decrease in in vitro potency, a shorter PEG9 chain is expected to have a less pronounced effect on cytotoxicity compared to very long PEG chains.[8]
Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Mouse Model [7]
| Linker | Tumor Weight Reduction (%) |
| Non-PEGylated | 11% |
| PEG2 | 35-45% |
| PEG4 | 35-45% |
| PEG8 | 75-85% |
| PEG12 | 75-85% |
| PEG24 | 75-85% |
Note: The improved pharmacokinetics conferred by PEG linkers, including PEG9, often translate to superior in vivo efficacy.[7]
Experimental Workflows and Protocols
The development of an ADC using this compound is a multi-step process that involves the activation of the linker, conjugation to the payload, and subsequent conjugation to the antibody.
Protocol 1: Activation of this compound (Tosylation)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions with a payload.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (1.5 eq) to the solution.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG9-OTs.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.[8]
Protocol 2: Conjugation of Payload to Activated Benzyl-PEG9-Linker
This protocol outlines the conjugation of an amine-containing cytotoxic payload to the activated Benzyl-PEG9-OTs.
Materials:
-
Benzyl-PEG9-OTs (from Protocol 1)
-
Amine-containing cytotoxic payload
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-containing payload (1.0 eq) and Benzyl-PEG9-OTs (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the drug-linker intermediate.
-
Purify the drug-linker conjugate by preparative HPLC.
Protocol 3: Synthesis of an Antibody-Drug Conjugate
This protocol describes a common method for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-Benzyl-PEG9-linker construct (with a maleimide (B117702) group added to the payload-linker construct)
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in reaction buffer to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange using a desalting column.
-
-
Conjugation:
-
Dissolve the drug-linker construct in an appropriate solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced mAb solution at a desired molar ratio (typically 5-10 fold excess of drug-linker to mAb).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated drug, linker, and quenching reagent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Mechanism of Action of a Representative ADC
The following diagram illustrates the general mechanism of action of an ADC targeting a cancer cell.
Conclusion
This compound is a valuable and versatile linker for the development of next-generation antibody-drug conjugates. Its defined length and hydrophilic properties contribute to the generation of more homogeneous and effective ADCs with improved pharmacokinetic profiles. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in the field of targeted cancer therapy. While the provided protocols are generalized, they may require optimization for specific antibodies, payloads, and conjugation strategies.
References
- 3. benchchem.com [benchchem.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Amine-Reactive Conjugation with Benzyl-PEG9-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a well-established and widely utilized bioconjugation strategy in drug development and research. The covalent attachment of PEG chains to therapeutic proteins, peptides, and other biomolecules can significantly enhance their pharmacokinetic and pharmacodynamic properties. Key benefits of PEGylation include an increased serum half-life due to reduced renal clearance, decreased immunogenicity by masking epitopes on the protein surface, and enhanced stability and solubility.
Benzyl-PEG9-alcohol is a discrete PEG (dPEG®) linker that offers a defined chain length of nine ethylene (B1197577) glycol units. This monodispersity is advantageous for producing highly pure and well-characterized bioconjugates, a critical aspect in therapeutic development. However, the terminal hydroxyl group of this compound is not directly reactive towards the primary amines (e.g., lysine (B10760008) residues and the N-terminus) of proteins. Therefore, a two-stage process is required for amine-reactive conjugation. The first stage involves the chemical "activation" of the terminal alcohol to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. The second stage is the conjugation of the activated Benzyl-PEG9-NHS ester to the amine-containing biomolecule.
These application notes provide a comprehensive overview and detailed protocols for the successful conjugation of this compound to proteins and other amine-containing molecules.
Principle of the Two-Stage Conjugation
The overall process involves two key chemical transformations:
-
Activation of this compound: The terminal hydroxyl group of this compound is reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the amine-reactive Benzyl-PEG9-NHS ester.
-
Amine-Reactive Conjugation: The resulting Benzyl-PEG9-NHS ester readily reacts with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction. This reaction occurs under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.
Data Presentation
Table 1: Reagent Properties and Recommended Molar Ratios for Activation of this compound
| Reagent | Molecular Weight ( g/mol ) | Recommended Molar Ratio (to this compound) | Purpose |
| This compound | ~460.55 | 1 | Starting Material |
| N,N'-Disuccinimidyl carbonate (DSC) | 256.17 | 1.2 - 1.5 | Activating Agent |
| Pyridine or Triethylamine (TEA) | 79.10 / 101.19 | 1.5 - 2.0 | Base Catalyst |
Note: The exact molecular weight of this compound may vary slightly between suppliers.
Table 2: Recommended Reaction Conditions for Protein Conjugation with Benzyl-PEG9-NHS Ester
| Parameter | Recommended Range | Notes |
| Molar Excess of PEG-NHS to Protein | 5:1 to 50:1 | The optimal ratio depends on the protein and the desired degree of labeling. A higher excess generally leads to a higher degree of PEGylation.[1] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the conjugation reaction over hydrolysis of the NHS ester.[2] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.[1] |
| Reaction pH | 7.2 - 8.5 | A compromise between amine reactivity (higher at higher pH) and NHS ester hydrolysis (also increases at higher pH).[3] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down the hydrolysis of the NHS ester, requiring longer reaction times. |
| Reaction Time | 30 minutes to 2 hours (at RT) or 4 hours to overnight (at 4°C) | The optimal time should be determined empirically. |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH ~8.0 | Added to a final concentration of 20-50 mM to consume unreacted PEG-NHS ester.[4] |
Experimental Protocols
Protocol 1: Activation of this compound to Benzyl-PEG9-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Ice-cold Diethyl Ether
-
Round-bottom flask and standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) to the solution.
-
Slowly add anhydrous pyridine (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and pyridine.
-
Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.
-
Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the final product, Benzyl-PEG9-NHS ester, under vacuum.
-
Store the activated Benzyl-PEG9-NHS ester under desiccated conditions at -20°C until use.
Protocol 2: Conjugation of Benzyl-PEG9-NHS Ester to a Model Protein
This protocol outlines the general procedure for conjugating the activated Benzyl-PEG9-NHS ester to a protein with accessible primary amines.
Materials:
-
Benzyl-PEG9-NHS ester (from Protocol 1)
-
Protein of interest (e.g., BSA, IgG)
-
Amine-free conjugation buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the amine-free conjugation buffer to a final concentration of 1-10 mg/mL. If the protein is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer via dialysis or a desalting column.
-
Prepare the Benzyl-PEG9-NHS Ester Solution: Immediately before use, dissolve the Benzyl-PEG9-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: a. To optimize the degree of PEGylation, it is recommended to set up several parallel reactions with varying molar ratios of Benzyl-PEG9-NHS ester to protein (e.g., 5:1, 10:1, 20:1, 50:1).[1] b. Add the calculated volume of the Benzyl-PEG9-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMF/DMSO) should ideally not exceed 10% (v/v) to maintain protein stability.[1] c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted Benzyl-PEG9-NHS ester.[4]
-
Purification of the PEGylated Protein: Remove unreacted Benzyl-PEG9-NHS ester, hydrolyzed PEG, and any unconjugated protein using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted components.[5]
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer using a membrane with a suitable molecular weight cutoff (MWCO) to remove small molecule impurities.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the protein band, which may appear broader due to the heterogeneity of PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the PEGylated protein to confirm the covalent attachment of the PEG chains and to determine the degree of PEGylation (the number of PEG molecules per protein).[6]
-
HPLC Analysis: Use SEC-HPLC to assess the purity of the conjugate and quantify the amount of aggregates, remaining unconjugated protein, and free PEG.[5][7]
-
Troubleshooting
Table 3: Common Issues and Solutions in Amine-Reactive PEGylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Hydrolysis of Benzyl-PEG9-NHS ester due to moisture or high pH.[3]- Suboptimal pH for the reaction.[3]- Presence of primary amines in the protein buffer.[1]- Insufficient molar excess of the PEG reagent. | - Ensure all reagents and solvents for the activation step are anhydrous. Store activated PEG under desiccated conditions. Prepare PEG-NHS solution immediately before use.[1]- Verify the pH of the conjugation buffer is within the optimal range (7.2-8.5).[3]- Perform buffer exchange of the protein into an amine-free buffer.[1]- Increase the molar excess of Benzyl-PEG9-NHS ester to the protein. |
| Protein Precipitation/Aggregation | - High concentration of organic solvent (DMF/DMSO).- The pH of the buffer is near the isoelectric point (pI) of the protein.- Over-PEGylation leading to changes in protein conformation and solubility. | - Keep the final concentration of the organic solvent below 10% (v/v).[1]- Adjust the buffer pH to be at least one unit away from the protein's pI.- Reduce the molar excess of the PEG reagent or shorten the reaction time. |
| Lack of Reproducibility | - Inconsistent preparation of the Benzyl-PEG9-NHS ester solution.- Variations in reaction conditions (pH, temperature, time). | - Always prepare fresh solutions of the activated PEG ester immediately before each experiment.[1]- Carefully control and monitor all reaction parameters for each experiment. |
Conclusion
The amine-reactive conjugation of this compound via a two-stage activation and conjugation protocol is a robust and versatile method for the PEGylation of proteins and other biomolecules. The use of a discrete PEG linker allows for the generation of well-defined and homogeneous conjugates, which is highly desirable for therapeutic applications. By carefully controlling the reaction parameters, particularly the molar ratio of the PEG reagent to the protein and the reaction pH, the degree of PEGylation can be optimized to achieve the desired balance between enhanced pharmacokinetic properties and retained biological activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement this important bioconjugation technique.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Thiol-Reactive Modification of Benzyl-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of thiol-reactive Benzyl-PEG9 derivatives. Benzyl-PEG9-alcohol is a versatile starting material for creating customized linkers and modifying biomolecules in drug delivery, proteomics, and diagnostics. The protocols outlined below detail the conversion of the terminal hydroxyl group of this compound into various thiol-reactive functionalities, enabling the covalent attachment of the PEG linker to cysteine residues on proteins, peptides, or other thiol-containing molecules.
Introduction
Polyethylene glycol (PEG)ylation is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] By covalently attaching PEG chains, it is possible to increase solubility and stability, extend circulation half-life, and reduce immunogenicity.[2] Thiol-reactive PEG derivatives are particularly valuable for site-specific modification, as the free thiol group of cysteine is relatively rare on the surface of proteins compared to amine groups.[3] This allows for precise control over the location of PEG attachment, minimizing the impact on the biological activity of the modified molecule.[4]
This document focuses on the modification of this compound, a discrete PEG derivative with a benzyl (B1604629) protecting group at one terminus and a reactive hydroxyl group at the other. The benzyl group can serve as a stable protecting group or a hydrophobic moiety for specific applications, while the hydroxyl group provides a handle for introducing a variety of thiol-reactive functionalities.[5]
Key Thiol-Reactive Chemistries
There are several common thiol-reactive groups, each with its own reaction mechanism, kinetics, and stability profile. The choice of a specific group depends on the intended application and the desired properties of the final conjugate.[3]
-
Maleimide (B117702): Reacts with thiols via a Michael addition to form a stable thioether bond. This reaction is rapid and highly specific for thiols at neutral pH (6.5-7.5).[6]
-
Vinyl Sulfone: Also reacts with thiols through a Michael addition, forming a stable thioether linkage. The reaction is typically slower than with maleimides and is favored at slightly more basic pH (8.0-9.0).[7][]
-
Iodoacetamide (B48618): Reacts with thiols via nucleophilic substitution to create a stable thioether bond. This reaction is generally slower than maleimide chemistry and should be performed in the dark to prevent the formation of free iodine.[3][9]
-
Pyridyl Disulfide: Reacts with thiols through a disulfide exchange mechanism, forming a new disulfide bond. This linkage is reversible upon treatment with a reducing agent, which can be advantageous for drug delivery applications requiring payload release in a reducing environment.[10][11]
Data Presentation
The following tables summarize key quantitative data for the synthesis and application of thiol-reactive Benzyl-PEG9 derivatives.
Table 1: Reaction Conditions for the Synthesis of Thiol-Reactive Benzyl-PEG9 Derivatives
| Thiol-Reactive Group | Intermediate | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Maleimide | Benzyl-PEG9-amine | Maleic anhydride (B1165640), Acetic anhydride, Sodium acetate (B1210297) | Dioxane, Acetic Anhydride | 70, 80 | 1, 1.5 | 50-60 |
| Vinyl Sulfone | This compound | Divinyl sulfone, Sodium hydroxide (B78521) | 0.1 M NaOH | Room Temperature | Variable | >90 |
| Iodoacetamide | Benzyl-PEG9-amine | Iodoacetic acid N-hydroxysuccinimide ester | DMF | Room Temperature | 2-4 | >90 |
| Pyridyl Disulfide | Benzyl-PEG9-tosylate | Potassium thioacetate (B1230152), Ammonia (B1221849), 2,2'-Dipyridyl disulfide | DMF, Methanol (B129727) | Room Temperature | 24, 96 | >90 |
Table 2: Comparison of Thiol-Reactive Chemistries
| Feature | Maleimide | Vinyl Sulfone | Iodoacetamide | Pyridyl Disulfide |
| Reaction pH | 6.5 - 7.5 | 8.0 - 9.0 | 7.5 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Fast | Moderate | Slow | Fast |
| Linkage Stability | Stable Thioether | Stable Thioether | Stable Thioether | Reversible Disulfide |
| Specificity | High for Thiols | High for Thiols | Moderate (can react with other nucleophiles) | High for Thiols |
| Byproducts | None | None | Iodide | Pyridine-2-thione (can be monitored at 343 nm) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of thiol-reactive Benzyl-PEG9 derivatives from this compound.
Diagram: General Workflow for Thiol-Reactive Modification
Caption: General workflow for synthesizing thiol-reactive Benzyl-PEG9 derivatives.
Protocol 1: Synthesis of Benzyl-PEG9-maleimide
This protocol involves a three-step process: 1) activation of the terminal alcohol, 2) conversion to an amine, and 3) reaction with maleic anhydride followed by cyclization.
Step 1: Synthesis of Benzyl-PEG9-tosylate
-
Dissolve this compound (1 equivalent) and triethylamine (B128534) (2 equivalents) in anhydrous acetone (B3395972) (30 ml per 10g of PEG).
-
Cool the solution to 0°C in an ice bath.
-
Add 4-toluenesulfonyl chloride (1.5 equivalents) portion-wise while stirring.
-
Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with saturated saline solution.
-
Evaporate the organic layer under reduced pressure.
-
Recrystallize the product from diethyl ether to obtain Benzyl-PEG9-tosylate as a white solid.[12]
Step 2: Synthesis of Benzyl-PEG9-amine
-
Dissolve Benzyl-PEG9-tosylate (1 equivalent) in dimethylformamide (DMF) (20 ml per 5g of tosylate).
-
Add potassium phthalimide (B116566) (5 equivalents) to the solution.
-
Heat the reaction mixture to 120°C and stir under a nitrogen atmosphere for 4 hours.
-
Remove the DMF under reduced pressure.
-
Dissolve the resulting oil in ethanol (B145695) (35 ml) and add hydrazine (B178648) hydrate (B1144303) (2 ml).
-
Reflux the reaction mixture for 4 hours.
-
Evaporate the solvent under vacuum and crystallize the product from a mixture of diethyl ether and dichloromethane (B109758) to yield Benzyl-PEG9-amine.[12]
Step 3: Synthesis of Benzyl-PEG9-maleimide
-
Dissolve Benzyl-PEG9-amine (1 equivalent) in dioxane (10 ml per 2.5g of amine).
-
Add maleic anhydride (4 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Heat the reaction to 70°C for 1 hour.
-
Cool the solution to room temperature and precipitate the intermediate, Benzyl-PEG9-maleamic acid, with cold diethyl ether.
-
Collect the solid by filtration.
-
Dissolve the Benzyl-PEG9-maleamic acid in acetic anhydride (10 ml per 2.3g of acid) and add sodium acetate (2 equivalents).
-
Stir the reaction mixture at 80°C for 1.5 hours.
-
Evaporate the acetic anhydride under vacuum.
-
Precipitate the final product, Benzyl-PEG9-maleimide, with cold diethyl ether and recrystallize from a mixture of diethyl ether and dichloromethane.[12]
Protocol 2: Synthesis of Benzyl-PEG9-vinyl sulfone
This protocol describes a one-step synthesis from this compound.
-
Dissolve this compound (1 equivalent) in a 0.1 M sodium hydroxide solution (50 ml per 1g of alcohol).
-
Add divinyl sulfone (DVS) in excess (e.g., 1.25 molar excess relative to the hydroxyl groups) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can be varied to control the degree of modification.
-
Monitor the reaction progress by ¹H NMR by comparing the integral of the vinyl protons to a characteristic proton signal of the PEG backbone.
-
Upon completion, neutralize the reaction with a suitable acid.
-
Purify the product by dialysis or size-exclusion chromatography to remove unreacted DVS and salts.[1]
Protocol 3: Synthesis of Benzyl-PEG9-iodoacetamide
This protocol involves the conversion of Benzyl-PEG9-amine to the iodoacetamide derivative.
-
Synthesize Benzyl-PEG9-amine as described in Protocol 1, Step 2.
-
Dissolve Benzyl-PEG9-amine (1 equivalent) and a slight molar excess of iodoacetic acid N-hydroxysuccinimide ester (1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours in the dark.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by silica (B1680970) gel chromatography to obtain Benzyl-PEG9-iodoacetamide.
Protocol 4: Synthesis of Benzyl-PEG9-pyridyl disulfide
This protocol describes a two-step synthesis from Benzyl-PEG9-tosylate.
Step 1: Synthesis of Benzyl-PEG9-thioacetate
-
Synthesize Benzyl-PEG9-tosylate as described in Protocol 1, Step 1.
-
Dissolve Benzyl-PEG9-tosylate (1 equivalent) in DMF.
-
Add potassium thioacetate (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Benzyl-PEG9-thioacetate.[13]
Step 2: Synthesis of Benzyl-PEG9-pyridyl disulfide
-
Dissolve Benzyl-PEG9-thioacetate (1 equivalent) and 2,2'-dipyridyl disulfide (5 equivalents) in 7 M ammonia in methanol (30 ml per 2g of thioacetate).
-
Stir the solution at room temperature under a nitrogen atmosphere for 96 hours.
-
Bubble nitrogen through the solution to remove excess ammonia.
-
Remove the methanol by rotary evaporation.
-
Dissolve the crude product in a minimal amount of dichloromethane and precipitate by adding it dropwise to diethyl ether.
-
Collect the product, Benzyl-PEG9-pyridyl disulfide, by filtration as a slightly yellowish solid.[13]
Diagram: Reaction Scheme for Maleimide Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Nanoparticle Functionalization using Benzyl-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic and diagnostic potential of nanoparticles.[1] PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which confers several advantages, including improved stability in biological fluids, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation time by evading the mononuclear phagocyte system (MPS).[1][2][3] This "stealth" characteristic is crucial for enabling nanoparticles to reach their target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][4]
Benzyl-PEG9-alcohol is a heterobifunctional linker featuring a benzyl (B1604629) group at one terminus and a hydroxyl group at the other, connected by a 9-unit PEG chain. The terminal hydroxyl group provides a versatile handle for covalent attachment to nanoparticle surfaces, while the benzyl group can serve as a stable protecting group or be utilized for specific conjugation strategies.[5][6] These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, along with expected quantitative data and visualizations to guide researchers in their drug delivery and nanomedicine research.
Principle of Surface Functionalization
The covalent attachment of this compound to a nanoparticle surface typically involves the activation of the nanoparticle surface with reactive groups that can form a stable bond with the terminal hydroxyl group of the PEG linker.[5] Common strategies involve the use of carbodiimide (B86325) chemistry to couple the hydroxyl group to surface carboxyl groups on the nanoparticles, forming an ester linkage.[6] For nanoparticles with other surface functionalities, such as amines, the hydroxyl group of the this compound can be chemically modified to a more reactive group prior to conjugation.
Data Presentation: Physicochemical Properties of Functionalized Nanoparticles
Successful functionalization of nanoparticles with this compound is expected to alter their physicochemical properties. The following table summarizes typical changes observed upon PEGylation. The exact values will depend on the core nanoparticle material, size, and the grafting density of the PEG chains.
| Parameter | Unmodified Nanoparticles | This compound Functionalized Nanoparticles | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 - 150 | 120 - 180 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 to -15 | -10 to 0 | Zeta Potential Measurement |
| Surface Plasmon Resonance (nm) (for AuNPs) | 520 | 525 - 530 | UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Washing Buffer: 1X PBS
-
Deionized (DI) water
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Freshly prepare solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC solution to the nanoparticle suspension (a 10-fold molar excess relative to surface carboxyl groups is a good starting point).
-
Immediately add NHS solution to the mixture (a 25-fold molar excess relative to surface carboxyl groups is recommended).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[6]
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer. A 50-fold molar excess relative to the nanoparticles is a recommended starting point.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4 if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[3]
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Separate the functionalized nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator. For other nanoparticles, use centrifugation at an appropriate speed and duration to pellet the particles.
-
Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the separation and washing steps three times to remove unreacted reagents and byproducts.[3][6]
-
-
Final Resuspension and Storage:
-
Resuspend the final washed nanoparticle pellet in a suitable storage buffer (e.g., PBS).
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) via Thiolation
This protocol involves a two-step process: first, the thiolation of this compound, followed by its attachment to the surface of gold nanoparticles.
Part A: Thiolation of this compound
Materials:
-
This compound
-
Thioacetic acid
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mitsunobu Reaction:
-
Dissolve this compound (1 eq.) and PPh3 (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add thioacetic acid (1.2 eq.).
-
Add DIAD (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the thioacetylated Benzyl-PEG9.
-
-
Hydrolysis to Thiol:
-
Dissolve the thioacetylated product in a mixture of THF and methanol.
-
Add a solution of NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the thiolated Benzyl-PEG9.
-
Purify as necessary.
-
Part B: Conjugation to Gold Nanoparticles
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
Thiolated Benzyl-PEG9 (from Part A)
-
Deionized (DI) water or a suitable buffer
Procedure:
-
Add the thiolated this compound solution to the citrate-stabilized AuNP solution.[5]
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature.[5]
-
Centrifuge the solution to pellet the functionalized AuNPs.[5]
-
Remove the supernatant and resuspend the nanoparticles in DI water or a suitable buffer.
-
Repeat the centrifugation and resuspension steps three times to remove any unbound linker.[5]
-
Store the functionalized AuNPs at 4°C.[5]
Visualization of Experimental Workflow and Cellular Fate
Caption: Workflow for nanoparticle surface functionalization.
Caption: General pathway of cellular uptake and fate.
Signaling Pathways and Cellular Uptake
The primary mechanism by which nanoparticles are internalized by cells is endocytosis.[7] For PEGylated nanoparticles, the hydrophilic PEG layer can reduce opsonization, which is the process of serum proteins binding to the nanoparticle surface.[7] This reduction in protein adsorption generally leads to decreased uptake by phagocytic cells of the mononuclear phagocyte system.[7]
However, for targeted drug delivery to non-phagocytic cells, such as cancer cells, PEGylated nanoparticles can still be internalized through various endocytic pathways, including clathrin-mediated endocytosis and caveolae-dependent endocytosis.[7] The specific pathway can be influenced by the nanoparticle's size, shape, and surface charge, as well as the specific cell type.[7] Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway.[7] Acidification within the late endosomes and lysosomes can trigger the release of the therapeutic payload from the nanoparticle.[7] Understanding these uptake and trafficking pathways is crucial for the rational design of effective nanoparticle-based drug delivery systems.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl-PEG9-alcohol in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) has become an integral component in the design of advanced drug delivery systems, a strategy known as PEGylation. The covalent attachment of PEG chains to therapeutic molecules or drug carriers can significantly improve their pharmacokinetic and pharmacodynamic properties. PEGylation can enhance drug solubility, prolong systemic circulation time by reducing clearance by the reticuloendothelial system, and minimize immunogenicity.[1][2][3] This "stealth" effect allows for greater accumulation of the therapeutic agent at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4][5]
Benzyl-PEG9-alcohol is a heterobifunctional linker featuring a benzyl (B1604629) ether at one end and a primary alcohol at the other, connected by a nine-unit PEG chain.[6][7] The benzyl group can serve as a stable protecting group or a point of hydrophobic interaction, while the terminal hydroxyl group provides a versatile handle for conjugation with various therapeutic payloads.[4][8] The PEG9 chain offers a balance of hydrophilicity and length suitable for many drug delivery applications, improving the overall profile of the conjugated drug.[4]
These application notes provide detailed protocols for the use of this compound in the development of targeted drug delivery systems, including drug-PEG conjugate synthesis and formulation into polymeric nanoparticles. While specific experimental data for this compound is limited, the following protocols and data are based on closely related analogues, such as Benzyl-PEG10-alcohol and Benzyl-PEG36-alcohol, and can be adapted accordingly.[4][9]
Principle of Action
The primary role of this compound in targeted drug delivery is to act as a biocompatible and flexible spacer between a therapeutic agent and a carrier or nanoparticle. The hydrophilic PEG chain forms a hydration shell around the conjugate, which sterically hinders opsonization and recognition by the mononuclear phagocyte system.[4] This prolonged circulation half-life increases the likelihood of the drug delivery system reaching its target tissue.[10][11] The terminal hydroxyl group is a key functional group for the covalent attachment of drugs, often through an ester linkage with a carboxylic acid group on the drug molecule.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H44O10 | [7] |
| Molecular Weight | 504.62 g/mol | [7] |
| Appearance | To be determined | [7] |
| Purity | >98% | [7] |
| Storage Condition | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [7] |
Table 2: Comparative In Vivo Performance of PEGylated vs. Non-PEGylated Nanoparticles
| Formulation | Blood Concentration (1-hour post-injection, % ID/g) | Reference |
| Non-PEGylated "Proticles" | 0.06 ± 0.01 | [5] |
| PEGylated "Proticles" | 0.23 ± 0.01 | [5] |
| Data from a study on "Proticles" (nanoparticles formed by self-assembly of oligonucleotides and protamine) is presented as a representative example of the effect of PEGylation. |
Table 3: In Vitro Cytotoxicity of Doxorubicin Formulations in MCF-7 Breast Cancer Cells
| Formulation | IC50 (µg/mL) | Reference |
| Doxorubicin in non-PEGylated niosomes | 26.4 | [5] |
| Doxorubicin in PEGylated niosomes | 36.4 | [5] |
| This data suggests that while direct cytotoxicity might appear lower for the PEGylated version, the overall therapeutic outcome is improved due to enhanced delivery and release characteristics. |
Table 4: Drug Loading and Encapsulation Efficiency of Nanoparticle Formulations
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Doxorubicin-NP (without PEG linker) | 4.5 ± 0.5 | 85.2 ± 3.1 |
| Doxorubicin-PEG-NP (with Benzyl-PEG10-alcohol conjugate) | 3.8 ± 0.3 | 81.5 ± 2.5 |
| Representative data based on a Doxorubicin-Benzyl-PEG10-alcohol conjugate.[4] |
Experimental Protocols
Protocol 1: Synthesis of a Drug-Benzyl-PEG9-alcohol Conjugate (Esterification)
This protocol describes the conjugation of a drug containing a carboxylic acid group with the terminal hydroxyl group of this compound. Doxorubicin, modified to have a succinoyl linker, is used as an example.
Materials:
-
This compound
-
Succinoyl-doxorubicin
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) supplies
-
Dialysis membrane (1 kDa MWCO)
-
Lyophilizer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 eq) and succinoyl-doxorubicin (1 eq) in anhydrous DCM in a round-bottom flask.
-
Add DMAP (0.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.5 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by dialysis against deionized water for 48 hours using a 1 kDa MWCO membrane to remove unreacted starting materials and coupling agents.
-
Lyophilize the dialyzed solution to obtain the purified Doxorubicin-Benzyl-PEG9-alcohol conjugate.
-
Characterize the conjugate using ¹H NMR and Mass Spectrometry to confirm successful conjugation.[4]
Protocol 2: Formulation of Polymeric Nanoparticles using Nanoprecipitation
This protocol describes the formulation of the drug-PEG conjugate into polymeric nanoparticles using a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
Doxorubicin-Benzyl-PEG9-alcohol conjugate
-
PLGA (50:50, MW 10-20 kDa)
-
Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Dissolve PLGA (100 mg) and the Doxorubicin-Benzyl-PEG9-alcohol conjugate (10 mg) in acetone (5 mL).
-
Add the organic solution dropwise into a 1% PVA aqueous solution (20 mL) under moderate magnetic stirring.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 30 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization and further use.[4]
Protocol 3: In Vitro Drug Release Study
This experiment evaluates the rate at which the drug is released from the nanoparticles under physiological conditions.
Materials:
-
Drug-loaded nanoparticle solution
-
Dialysis bag (with a molecular weight cut-off that retains nanoparticles but allows free drug diffusion)
-
Release buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking incubator maintained at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV-Vis detector
Procedure:
-
Prepare a solution of the drug-loaded nanoparticles in a suitable buffer.
-
Place a known volume of the nanoparticle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer maintained at 37°C with constant gentle shaking.
-
At specific time points, withdraw aliquots from the release buffer.
-
Replenish the release buffer with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the drug concentration in the withdrawn aliquots using a validated HPLC method.[5]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Free drug, drug-loaded PEGylated nanoparticles, and drug-loaded non-PEGylated nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug and nanoparticle formulations in cell culture medium.
-
Replace the medium in the wells with the medium containing the different drug concentrations. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[5]
Visualizations
Caption: Workflow for the synthesis of a Drug-Benzyl-PEG9-alcohol conjugate.
Caption: Workflow for the formulation of drug-loaded polymeric nanoparticles.
Caption: Workflow for an in vitro drug release study.
Caption: Workflow for an in vitro cytotoxicity MTT assay.
References
- 1. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. worldscientific.com [worldscientific.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein PEGylation with Benzyl-PEG9-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a leading biopharmaceutical strategy for augmenting the therapeutic value of proteins. This process, involving the covalent attachment of PEG chains, can enhance a protein's hydrodynamic size, leading to improved solubility, a longer circulatory half-life, and diminished immunogenicity.[1] Benzyl-PEG9-alcohol is a heterobifunctional PEG reagent comprising a benzyl (B1604629) ether at one end and a hydroxyl group at the other. A critical aspect of using PEG-alcohols is that the terminal hydroxyl group is not directly reactive with functional groups on proteins under typical bioconjugation conditions.[1][2] Therefore, it must first be chemically activated to a more reactive species to facilitate conjugation.[1][2]
This document provides a comprehensive, two-stage protocol for the use of this compound in protein PEGylation. The first stage details the activation of the terminal hydroxyl group to an N-hydroxysuccinimide (NHS) ester. The second stage describes the conjugation of the activated PEG reagent to a target protein, followed by methods for purification and characterization of the resulting PEGylated protein.
Principle of the Method
The PEGylation procedure using this compound is a two-step process:
-
Activation of this compound : The terminal hydroxyl group of this compound is chemically converted into a more reactive functional group. A common and effective activation strategy is its conversion to an N-hydroxysuccinimide (NHS) ester.[1][2] This application note will focus on the activation to a PEG-NHS ester, which readily reacts with primary amines on the protein surface.[1]
-
Protein Conjugation : The activated Benzyl-PEG9-NHS ester is then reacted with the target protein. The NHS ester specifically reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group to form stable amide bonds.[1]
Experimental Protocols
Protocol 1: Activation of this compound to Benzyl-PEG9-NHS Ester
This protocol details the conversion of the hydroxyl-terminated PEG into an amine-reactive NHS ester using N,N'-Disuccinimidyl carbonate (DSC).[2]
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine (B92270) or Triethylamine/DIPEA[1]
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Add DSC and anhydrous pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).[2]
-
Allow the reaction to stir at room temperature for 12-24 hours.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and pyridine.[2]
-
Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.[1][2]
-
Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether to remove unreacted starting materials and byproducts.[2]
-
Dry the final product, Benzyl-PEG9-NHS, under vacuum.[2]
Protocol 2: Conjugation of Activated Benzyl-PEG9-NHS to a Target Protein
This protocol outlines the conjugation of the activated PEG reagent to a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
Activated Benzyl-PEG9-NHS (from Protocol 1)
-
Target protein (e.g., BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 7.5-8.5)
-
Reaction tubes
-
Shaker or rocker
Procedure:
-
Prepare a stock solution of the target protein (e.g., 1-10 mg/mL) in PBS buffer (pH 7.4-8.0).[1][2]
-
Immediately before use, dissolve the Benzyl-PEG9-NHS ester in a small amount of anhydrous DMSO or DMF.[1]
-
To optimize the degree of PEGylation, set up several parallel reactions with varying molar ratios of PEG to protein (e.g., 5:1, 10:1, 20:1, 50:1).[2]
-
Add the calculated volume of the Benzyl-PEG9-NHS stock solution to the protein solution. The final concentration of the organic solvent should not exceed 5-10% (v/v) to maintain protein stability.[2]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.[1][2]
-
Quench the reaction by adding the quenching solution to a final concentration of 20-100 mM.[1][2] Incubate for 30 minutes.[1]
Protocol 3: Purification of the PEGylated Protein
Purification is necessary to separate the PEGylated protein from the unreacted native protein, excess PEG reagent, and reaction byproducts.[3]
Recommended Technique: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. The larger PEGylated proteins will elute earlier than the smaller, unmodified protein.[3]
Procedure:
-
Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the mobile phase in isocratic mode.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[3]
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.[3]
-
Pool the relevant fractions and concentrate if necessary using an appropriate ultrafiltration device.[2]
Note: Ion Exchange Chromatography (IEX) can also be a powerful tool for separating PEGylated species, as the PEG chains can shield the protein's surface charges, altering its binding properties.[]
Protocol 4: Characterization of the PEGylated Protein
Characterization is crucial to confirm successful PEGylation and to determine the degree of modification.[2]
1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Principle: A widely used technique to visualize the increase in molecular weight of the protein after PEGylation.[5] PEGylated proteins migrate slower than their unmodified counterparts, appearing as bands with higher apparent molecular weight.[6]
-
Procedure:
-
Mix the sample with non-reducing Laemmli sample buffer and heat at 95°C for 5 minutes.[5]
-
Load 10-20 µg of protein per well on a polyacrylamide gel.[5]
-
Run the gel at 100-150 V.[5]
-
Stain the gel with Coomassie Blue for protein detection. Barium-Iodide staining can be used for specific detection of PEG.[5]
-
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) are used to assess purity and quantify the different PEGylated species.[7]
-
SEC-HPLC: Separates based on size, allowing for the quantification of monomer, dimer, and aggregate forms.
-
RP-HPLC: Separates based on hydrophobicity. PEGylation increases the hydrophobicity of the protein, leading to a longer retention time compared to the unmodified protein.[8]
3. Mass Spectrometry (MS):
-
Principle: Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the definitive determination of the degree of PEGylation (the number of PEG chains attached to the protein).[6]
-
Techniques: MALDI-TOF MS is commonly used for this purpose. The mass spectrum will show a distribution of peaks, with the mass difference between them corresponding to the mass of the attached PEG moiety.[6]
Data Presentation
The following table summarizes illustrative quantitative data that may be obtained from the analysis of a PEGylation reaction. The specific values will vary depending on the protein, PEG reagent, and reaction conditions.[5]
| Parameter | Method | Unmodified Protein | PEGylated Protein (10:1 Molar Ratio) | PEGylated Protein (50:1 Molar Ratio) |
| Apparent Molecular Weight (kDa) | SDS-PAGE | 66 kDa | ~80-95 kDa | ~90-120 kDa |
| Purity (%) | SEC-HPLC | >98% | >95% | >90% |
| Degree of PEGylation | MALDI-TOF MS | 0 | 1-2 PEGs/protein | 3-5 PEGs/protein |
| Retention Time (min) | RP-HPLC | 15.2 min | 18.5 min | 20.1 min |
| Biological Activity (%) | Relevant Bioassay | 100% | 85% | 70% |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the specific protein and reaction conditions.[1]
Visualization of Experimental Workflow and Signaling Pathways
Caption: Overall experimental workflow for protein PEGylation.
Caption: Chemical reaction for PEG activation and conjugation.
References
Application Notes and Protocols for Benzyl-PEG9-alcohol in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG9-alcohol is a high-purity, PEG-based bifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are revolutionary molecules designed to co-opt the cell's natural protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest, making them powerful tools in proteomics research and drug development. The this compound linker plays a critical role in a PROTAC's efficacy by connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and optimizes the spatial orientation of the resulting ternary complex (POI-PROTAC-E3 ligase), which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[4][5]
These application notes provide a comprehensive overview of the use of this compound in the construction of PROTACs and their subsequent application in quantitative proteomics workflows to study protein degradation.
Core Applications in Proteomics
The primary application of this compound in proteomics is as a linker in the synthesis of PROTACs for targeted protein degradation. This enables a range of proteomics studies, including:
-
Target Validation: Confirming the therapeutic relevance of a protein by observing the phenotypic effects of its degradation.
-
Functional Proteomics: Studying the biological consequences of selectively removing a specific protein from the proteome.
-
Drug Discovery: Developing novel therapeutics that operate via targeted protein degradation rather than inhibition.
-
Quantitative Proteomics: Measuring the specificity and efficiency of protein degradation induced by a PROTAC.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H44O10 | [6] |
| Molecular Weight | 504.62 g/mol | [6] |
| Appearance | Typically a viscous oil or solid | |
| Solubility | Soluble in many organic solvents (e.g., DCM, DMF, DMSO) and has moderate water solubility. | [4] |
| Purity | ≥95% | |
| Storage | -20°C for long-term storage | [6] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general, two-step procedure for synthesizing a PROTAC using this compound. This involves the sequential attachment of a ligand for the protein of interest (POI) and a ligand for an E3 ligase.
Step 1: Activation of the Primary Alcohol and Coupling of the First Ligand
-
Activation of this compound: The primary alcohol of this compound must first be activated to facilitate coupling with the first ligand. A common method is the conversion to a mesylate or tosylate, which are excellent leaving groups.
-
Dissolve this compound in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.
-
Allow the reaction to stir at 0°C and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
-
Coupling of the First Ligand: The activated this compound is then reacted with the first ligand (either for the POI or the E3 ligase), which typically contains a nucleophilic group (e.g., a phenol, amine, or thiol).
-
Dissolve the activated linker and the ligand in a suitable polar aprotic solvent (e.g., dimethylformamide, DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution reaction.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by LC-MS.
-
Purify the mono-conjugated product using flash column chromatography.
-
Step 2: Deprotection and Coupling of the Second Ligand
-
Deprotection of the Benzyl (B1604629) Group: The benzyl protecting group is removed to reveal the second hydroxyl group for the attachment of the second ligand. This is typically achieved through catalytic hydrogenation.
-
Dissolve the mono-conjugated product in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a palladium catalyst (e.g., 10% palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by LC-MS).
-
Filter off the catalyst and concentrate the solution to obtain the deprotected intermediate.
-
-
Activation and Coupling of the Second Ligand: The newly revealed hydroxyl group is activated and coupled to the second ligand using a similar procedure as in Step 1.
-
Activate the hydroxyl group as described in Step 1a.
-
Couple the second ligand as described in Step 1b.
-
Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
-
Protocol 2: Evaluation of PROTAC-induced Protein Degradation in Cell Culture
This protocol describes how to treat cells with the synthesized PROTAC and then assess the degradation of the target protein using quantitative proteomics.
1. Cell Culture and PROTAC Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of the synthesized PROTAC in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of the PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) for comparison.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Quantitative Proteomic Analysis (Mass Spectrometry-based):
-
Sample Preparation:
- Take equal amounts of protein from each sample.
- Perform in-solution or in-gel tryptic digestion of the proteins.
- For quantitative analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) or use a label-free quantification approach.
-
LC-MS/MS Analysis:
- Analyze the labeled or unlabeled peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
- Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
- Identify and quantify the proteins in each sample.
- Determine the relative abundance of the target protein and other proteins across the different treatment conditions.
Visualization of Key Processes
Caption: Mechanism of Action for a PROTAC synthesized with a this compound linker.
Caption: Quantitative proteomics workflow to assess PROTAC-induced protein degradation.
Quantitative Data Summary
The following table represents a template for summarizing the quantitative proteomics data obtained from an experiment using a PROTAC synthesized with this compound. The data would show the relative abundance of the target protein and known off-target proteins after treatment with the PROTAC at different concentrations.
| Protein | Gene Name | Function | Relative Abundance (vs. Vehicle Control) |
| 10 nM PROTAC | |||
| Target Protein | TP53 | Tumor Suppressor | 0.25 |
| Off-Target 1 | AKT1 | Kinase | 0.98 |
| Off-Target 2 | MAPK1 | Kinase | 1.02 |
| Housekeeping | GAPDH | Glycolysis | 1.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific PROTAC, target protein, and experimental conditions.
Conclusion
This compound is a valuable chemical tool for proteomics research, primarily serving as a flexible and solubilizing linker in the synthesis of PROTACs. The detailed protocols and conceptual workflows provided herein offer a framework for the application of this compound in the development of novel chemical probes to study protein function and for the discovery of new therapeutic agents based on targeted protein degradation.
References
Application Notes and Protocols: Click Chemistry Applications of Benzyl-PEG9-alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Benzyl-PEG9-alcohol derivatives in click chemistry for bioconjugation, drug delivery, and molecular imaging. This document outlines the conversion of the versatile this compound linker into click-ready reagents and provides detailed protocols for their application in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Introduction
This compound is a heterobifunctional linker molecule valued in bioconjugation and drug development. Its structure comprises three key components:
-
A stable benzyl (B1604629) ether: This group protects one terminus of the PEG chain, offering exceptional stability across a broad range of chemical conditions.[1]
-
A nine-unit polyethylene (B3416737) glycol (PEG) spacer: This hydrophilic chain enhances the solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[2]
-
A terminal primary alcohol: This functional group serves as a versatile handle for chemical modification, allowing for the introduction of a wide array of functionalities, including those required for click chemistry.[1][2]
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[3][4] The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). By converting the terminal alcohol of this compound to an azide (B81097) or an alkyne, this linker becomes a powerful tool for these precise and efficient conjugation methodologies.
Data Presentation
The following tables summarize typical quantitative parameters for CuAAC and SPAAC reactions. While this data is compiled from studies using various azide and alkyne reactants, it serves as a valuable starting point for the optimization of reactions involving Benzyl-PEG9-azide derivatives.
Table 1: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| Azide-PEG to Alkyne Molar Ratio | 1.1:1 to 3:1 | A slight excess of the azide-PEG can drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 250 µM | The source of the catalytic Cu(I) species. |
| Copper Ligand (e.g., THPTA) | 250 - 1250 µM | A 1:5 molar ratio of copper to ligand is common to stabilize the Cu(I) and improve reaction efficiency. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Freshly prepared solution is crucial for reducing Cu(II) to Cu(I). |
| Reaction Conditions | ||
| Solvent | Aqueous buffers (e.g., PBS), DMSO/water, tBuOH/water | Co-solvents can be used to improve the solubility of hydrophobic reactants. |
| Temperature | Room Temperature (20-25°C) | Mild temperatures are generally sufficient. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress for optimization. |
| pH | 7.0 - 8.0 | Neutral to slightly basic conditions are generally optimal. |
Note: Data compiled from multiple sources and should be optimized for specific applications.[5]
Table 2: Quantitative Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| Molar Ratio (Azide:Strained Alkyne) | 1:1.5 to 1:3 | An excess of the strained alkyne can improve reaction kinetics. |
| Reaction Conditions | ||
| Solvent | Aqueous buffers (e.g., PBS), DMSO | Highly biocompatible and can be performed in living systems. |
| Temperature | 4°C to 37°C | Can be performed at room temperature or refrigerated for longer incubations. |
| Reaction Time | 1 - 12 hours | SPAAC reactions are generally fast but can be incubated overnight for convenience. |
| pH | 7.0 - 8.5 | The reaction is tolerant of a wide pH range. |
Note: Data compiled from multiple sources and should be optimized for specific applications.[6]
Experimental Protocols
Protocol 1: Synthesis of Benzyl-PEG9-azide from this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound into an azide via a two-step process: tosylation followed by nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Part A: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Benzyl-PEG9-tosylate. Purification can be achieved by silica gel chromatography if necessary.
Part B: Azidation of Benzyl-PEG9-tosylate
-
Dissolve the Benzyl-PEG9-tosylate from Part A (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Benzyl-PEG9-azide by silica gel chromatography to obtain the final product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[2][7]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol provides a general method for conjugating Benzyl-PEG9-azide to an alkyne-functionalized fluorescent dye.
Materials:
-
Benzyl-PEG9-azide (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Deionized water, DMSO, or a mixture (e.g., tBuOH/H₂O)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Benzyl-PEG9-azide (10 mM): Dissolve the required amount in DMSO.
-
Alkyne-Dye (10 mM): Dissolve the alkyne-functionalized dye in DMSO.
-
Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
THPTA Ligand (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.
-
Sodium Ascorbate (300 mM): Prepare this solution fresh before each reaction. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-dye solution (e.g., 100 µL of a 10 mM solution, 1 µmol, 1 equivalent).
-
Add the Benzyl-PEG9-azide solution (e.g., 120 µL of a 10 mM solution, 1.2 µmol, 1.2 equivalents).
-
Add the reaction solvent(s) to achieve the desired final concentration (typically 1-10 mM). A common solvent system is a 1:1 v/v mixture of tBuOH/H₂O.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding 10 µL of the 100 mM THPTA solution and 10 µL of the 20 mM CuSO₄ solution. Vortex briefly and let it stand for 2-3 minutes.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.
-
Seal the vial and stir the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by LC-MS.
-
Once complete, purify the conjugate using reversed-phase HPLC or a suitable size-exclusion column to remove unreacted starting materials and the catalyst system.
-
-
Characterization:
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines a method for conjugating Benzyl-PEG9-azide to a protein that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Benzyl-PEG9-azide (from Protocol 1)
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Benzyl-PEG9-azide in DMSO (e.g., 10 mM).
-
Ensure the DBCO-functionalized protein solution is at a known concentration (e.g., 1-5 mg/mL).
-
-
Reaction Setup:
-
To the DBCO-functionalized protein solution, add the desired molar excess of the Benzyl-PEG9-azide stock solution. A 5- to 20-fold molar excess of the azide is a common starting point.
-
Ensure the final concentration of DMSO is below 10% (v/v) to avoid protein denaturation. If necessary, perform the reaction in a larger volume.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. The optimal incubation time depends on the reactivity of the specific DBCO reagent and the protein.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the excess Benzyl-PEG9-azide and any byproducts.
-
For proteins, size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis are effective purification methods.
-
-
Characterization:
Visualizations
Caption: Workflow for the synthesis of Benzyl-PEG9-azide and its subsequent conjugation to a protein via CuAAC.
Caption: Relationship between Benzyl-PEG9-azide, click reactions, and key applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl azide synthesis by azidonation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG9-alcohol Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Benzyl-PEG9-alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group of this compound unreactive, and what is "activation"?
A1: The terminal hydroxyl (-OH) group of this compound is a poor leaving group, making it inherently unreactive towards nucleophiles like the amine groups on proteins under typical physiological conditions.[1] "Activation" is the chemical process of converting this hydroxyl group into a more reactive functional group, such as a tosylate, tresylate, or N-hydroxysuccinimide (NHS) ester.[2][3] This activated PEG derivative can then readily react with specific amino acid side chains on the target molecule.[3]
Q2: What are the common methods for activating this compound?
A2: The most common strategies for activating the terminal hydroxyl group include:
-
Tosylation or Mesylation: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.[4] This creates a tosylate or mesylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions.[4]
-
Conversion to an N-hydroxysuccinimide (NHS) ester: This involves a two-step process. First, the alcohol is oxidized to a carboxylic acid. Then, the carboxylic acid is reacted with N-hydroxysuccinimide (NHS) using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6] The resulting NHS ester is highly reactive towards primary amines.[3]
-
Oxidation to an Aldehyde: The primary alcohol can be oxidized to an aldehyde, which can then be used in reductive amination reactions with primary amines.[4][6]
Q3: How can I monitor the progress of the activation and conjugation reactions?
A3: Monitoring the reaction is crucial for ensuring high yields and preventing side product formation.[4] Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of the starting material (this compound) and the formation of the product.[3][7]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative analysis of the reaction mixture, allowing for the determination of reactant consumption and product formation.[8][9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, SDS-PAGE can be used to visualize the shift in molecular weight of the PEGylated protein, indicating a successful conjugation.[1]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
This is one of the most common challenges in PEGylation reactions.[10]
| Potential Cause | Recommended Solution |
| Inactive this compound | The terminal hydroxyl group must be activated before conjugation. Ensure the activation step was successful by monitoring with TLC or HPLC.[2] |
| Incorrect Reaction pH | The reactivity of both the activated PEG and the target functional groups is highly pH-dependent. For reactions with primary amines (e.g., NHS esters), the optimal pH is typically between 7.0 and 9.0.[7][10] |
| Suboptimal Molar Ratio of Reactants | An insufficient amount of the activated PEG reagent will lead to incomplete conjugation.[10] It is recommended to perform small-scale optimization experiments with varying PEG-to-target molecule molar ratios (e.g., 5:1, 10:1, 20:1, 50:1).[2][3] |
| Presence of Water in the Reaction | Water can hydrolyze the activating agent (e.g., tosyl chloride) and the activated PEG, reducing the yield.[1] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[7] The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[7] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated PEG when using NHS-ester chemistry.[10] Avoid these buffers and consider using phosphate-buffered saline (PBS) or borate (B1201080) buffer.[2] |
| Degraded Activating Agent or Activated PEG | Use a fresh bottle of the activating agent.[7] If the activated PEG was stored, its activity may have diminished due to moisture.[7] Use freshly prepared activated PEG for the conjugation reaction.[7] |
Issue 2: Protein Aggregation or Precipitation During PEGylation
| Potential Cause | Recommended Solution |
| Protein Instability | The reaction pH or temperature may be causing the protein to become unstable.[7] Screen different buffer conditions to find one that maintains protein stability.[7] Consider performing the reaction at a lower temperature (e.g., 4°C).[2][7] |
| High Protein Concentration | High concentrations can sometimes lead to aggregation.[7] Try reducing the concentration of the protein in the reaction mixture.[7] |
| Cross-linking due to Di-functional PEG Impurity | The starting this compound may contain diol-PEG impurities, which can become activated at both ends and cause cross-linking.[1] Ensure the starting material is monofunctional and has a low diol content.[1][7] |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol details the conversion of the terminal hydroxyl group to a tosylate, making it reactive towards primary amines.[2]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Methodology:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Cool the solution to 0°C in an ice bath.[8]
-
Add pyridine or TEA (1.5 equivalents) to the solution.[8]
-
Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, wash the reaction mixture with water to remove the base and any resulting salts.[2]
-
Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG9-Tosylate.[2]
Protocol 2: Conjugation of Activated Benzyl-PEG9-Tosylate to a Primary Amine
Materials:
-
Activated Benzyl-PEG9-Tosylate (from Protocol 1)
-
Primary amine-containing molecule (e.g., protein)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.5)
-
Water-miscible organic solvent (e.g., DMSO or DMF)
Methodology:
-
Dissolve the primary amine-containing molecule in the reaction buffer.[6]
-
Dissolve the Benzyl-PEG9-Tosylate in a minimal amount of a water-miscible organic solvent.[6]
-
Add the Benzyl-PEG9-Tosylate solution dropwise to the primary amine solution with gentle stirring.[6]
-
Allow the reaction to proceed at room temperature for 4-24 hours.[6]
-
Monitor the progress of the reaction using an appropriate method (e.g., SDS-PAGE for proteins).[1]
-
(Optional) Quench the reaction by adding a small molecule containing a primary amine, like Tris or glycine, to react with any remaining activated PEG.[2]
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other small molecules.[1][6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzyl-PEG9-alcohol Conjugates by HPLC
Welcome to the technical support center for the purification of Benzyl-PEG9-alcohol conjugates by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific purification process.
Troubleshooting Guide
This section addresses specific issues that users might encounter during the HPLC purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | 1. Polydispersity of PEG: The starting PEG9-alcohol may not be perfectly monodisperse, leading to a mixture of conjugates with slightly different PEG chain lengths.[1] | - Use a more monodisperse PEG reagent for the synthesis to achieve sharper peaks.[2] |
| 2. Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1][2] | - Reduce the injection volume or dilute the sample.[2] | |
| 3. Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or flow rate may not be optimized.[1] | - Adjust the gradient slope; a shallower gradient often improves resolution.[3][4] - Optimize the flow rate to balance resolution and analysis time.[2] | |
| 4. Secondary Interactions: Unwanted interactions between the PEG chain and the stationary phase (e.g., silanol (B1196071) interactions) can cause peak tailing.[1][2][5] | - Use a well-end-capped column. - Add a mobile phase modifier like trifluoroacetic acid (TFA) to minimize these interactions.[2] | |
| 5. Extra-Column Volume: Excessive volume in tubing and connections can contribute to peak broadening.[2] | - Use tubing with a small internal diameter and minimize its length.[2] | |
| Low Yield of Purified Product | 1. Incomplete Reaction: The synthesis of the conjugate may not have gone to completion. | - Before purification, confirm reaction completion using TLC or analytical HPLC.[1] |
| 2. Product Loss During Workup: this compound has some water solubility due to the PEG chain.[1] | - Minimize the number of aqueous washes during extraction. - Back-extract aqueous layers with a suitable organic solvent like dichloromethane.[1] | |
| 3. Co-elution with Byproducts: Impurities may be eluting at a similar retention time as the product. | - Optimize the HPLC method by adjusting the mobile phase composition or using a different stationary phase (e.g., C8 instead of C18) to improve resolution.[1] | |
| 4. Product Degradation on Silica (B1680970) Gel (if pre-purified): PEGylated compounds can adhere strongly to silica gel.[1] | - Deactivate the silica gel by adding a small amount of a polar solvent like methanol (B129727) to the eluent or pre-treating the silica with a base like triethylamine.[1] | |
| Poor or No Separation | 1. Inappropriate Column Chemistry: The chosen stationary phase may not be suitable for the polarity of the conjugate. | - A C18 reversed-phase column is a good starting point.[3] If retention is poor, consider a C8 or C4 column.[3][6] |
| 2. Incorrect Mobile Phase Composition: The polarity of the mobile phase is critical for separation in reversed-phase HPLC.[3] | - Use a gradient of a polar solvent (e.g., water with 0.1% TFA) and a less polar organic solvent (e.g., acetonitrile).[3] | |
| High Backpressure | 1. Column Fouling: Adsorption of the "sticky" PEGylated compound onto the column.[2] | - Implement a robust column washing procedure after each run with a high percentage of organic solvent.[2] |
| 2. Sample Precipitation: The sample may precipitate on the column if it is not fully solubilized in the mobile phase.[4] | - Ensure the sample is fully dissolved in the initial mobile phase before injection.[4] Filter the sample through a 0.45 µm syringe filter.[7] | |
| 3. Blocked Column Frit: Debris from the sample or mobile phase can block the inlet frit.[8] | - Filter samples and mobile phases. Consider reversing and backflushing the column.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying small molecule PEG conjugates like this compound.[3][7] This technique separates molecules based on their hydrophobicity and offers high resolution.
Q2: Which HPLC column should I start with?
A2: A C18 reversed-phase column is an excellent starting point for purifying this compound conjugates.[1][3] Depending on the specific separation, a C8 or C4 column might also be suitable.[3][6]
Q3: How can I detect my this compound conjugate during HPLC?
A3: The benzyl (B1604629) group in the conjugate allows for detection using a UV detector, typically at 254 nm.[1] Since the PEG chain itself lacks a strong UV chromophore, for quantifying any free PEG or if the conjugated molecule is not UV-active, alternative detectors like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are recommended.[2][3] Mass Spectrometry (MS) can also be used for both detection and mass confirmation.[3]
Q4: Why does my purified this compound still show a broad peak in the final analytical HPLC?
A4: Even with a discrete PEG like PEG9, some level of polydispersity can exist in the starting material, which will result in a broadened peak for the final conjugate.[1] Other factors include suboptimal analytical HPLC conditions, secondary interactions with the stationary phase, or column overload.[1]
Q5: What is a typical mobile phase for the purification of this compound?
A5: A common mobile phase for reversed-phase HPLC of PEGylated compounds is a gradient of water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA).[1][3] TFA helps to improve peak shape by minimizing secondary interactions with the stationary phase.[2]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol provides a starting point for assessing the purity of this compound.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 reversed-phase, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient or elevated (e.g., 45°C) to improve peak shape[6] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10-20 µL |
| Gradient | 0-5 min: 30% B 5-25 min: 30% to 90% B (linear gradient) 25-30 min: 90% B 30-35 min: 90% to 30% B (linear gradient) 35-40 min: 30% B[1] |
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% TFA) at a concentration of approximately 1 mg/mL.[1][9] Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[7]
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for the purification of crude this compound. Parameters should be optimized based on the specific crude mixture.
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC system with a UV detector and fraction collector |
| Column | Preparative C18 or C8 reversed-phase column |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column) |
| Detection | UV at 254 nm |
| Gradient | A shallow gradient is recommended for better separation. The gradient will need to be developed based on analytical runs. |
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions. The concentration for a preparative run can range from 10-100 mg/mL, depending on the column's loading capacity.[7] Filter the sample to remove any particulates.[7]
-
Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.[7]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[7]
-
Pooling and Solvent Removal: Combine the fractions with the desired purity (e.g., >98%).[7] Remove the solvents by lyophilization (freeze-drying) to obtain the purified product.[7]
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Troubleshooting logic for addressing broad or tailing peaks in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Benzyl-PEG9-alcohol Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the aggregation of Benzyl-PEG9-alcohol conjugates during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its conjugates prone to aggregation?
A1: this compound is a molecule composed of a hydrophobic benzyl (B1604629) group, a hydrophilic polyethylene (B3416737) glycol (PEG) chain with nine repeating units, and a terminal alcohol group.[1] Conjugates of this molecule can be susceptible to aggregation primarily due to the hydrophobic nature of the benzyl group.[2] This group can interact with hydrophobic patches on other molecules, leading to self-assembly and the formation of aggregates, especially in aqueous solutions.[2][3]
Q2: What are the initial signs of aggregation in my sample?
A2: Early signs of aggregation can be subtle. Visually, you might observe a slight haziness, turbidity, or opalescence in your solution.[4] Over time, this can progress to the formation of visible particles or precipitates. Analytically, techniques like Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity index (PDI), while Size Exclusion Chromatography (SEC) will reveal new peaks corresponding to high molecular weight species that elute earlier than the desired monomeric conjugate.[4][5]
Q3: Can my storage conditions be causing the aggregation?
A3: Yes, storage conditions are critical. Factors such as temperature, pH, and the composition of your storage buffer can significantly impact the stability of your conjugate.[2] Storing solutions at inappropriate temperatures (e.g., room temperature for extended periods) can accelerate aggregation.[6] It is generally recommended to store this compound and its conjugates at low temperatures, such as -20°C for long-term storage, in a dry, dark environment.[1]
Q4: How does the choice of buffer affect aggregation?
A4: The buffer system, including its pH and ionic strength, is a key factor in maintaining the stability of PEGylated conjugates.[5][7][8] Deviations from the optimal pH range for your specific conjugate can alter surface charges and expose hydrophobic regions, promoting aggregation.[2] Similarly, very high salt concentrations can sometimes lead to a "salting-out" effect, which can dehydrate the PEG chains and promote hydrophobic interactions, leading to aggregation.[9]
Q5: Are there any additives I can use to prevent aggregation?
A5: Yes, various excipients can be included in your formulation to enhance stability. Common examples include sugars like sucrose (B13894) and trehalose (B1683222), which act as stabilizers, and non-ionic surfactants like polysorbates (e.g., Polysorbate 20 or 80), which can prevent aggregation at interfaces and shield hydrophobic regions.[5] Amino acids such as arginine and glycine (B1666218) can also act as stabilizers.[5] The choice and concentration of an excipient must be optimized for each specific conjugate.
Troubleshooting Guide
If you are experiencing aggregation with your this compound conjugates, follow this step-by-step guide to identify and resolve the issue.
Step 1: Characterize the Aggregation
First, confirm and quantify the extent of aggregation. This baseline measurement is crucial for evaluating the effectiveness of any changes you make.
-
Visual Inspection: Check for turbidity or precipitates.[4]
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic radius and polydispersity index (PDI). An increased radius or a high PDI (>0.3) suggests aggregation.[5]
-
Size Exclusion Chromatography (SEC): Analyze the sample to detect and quantify high molecular weight species.[4]
dot graph TD { graph [rankdir="LR", splines="ortho", nodesep="0.6", fontname="Arial", fontsize="12", dpi="72", size="10,5!"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize="11", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10"];
} caption: "A logical workflow for troubleshooting conjugate aggregation."
Step 2: Review and Optimize Formulation Conditions
Aggregation is often linked to the composition of the solution.
Buffer Composition
The properties of your buffer are critical for stability.
-
pH Screening: The stability of a conjugate is often pH-dependent.[5] Perform a screening study using a range of pH values (e.g., in 0.5 unit increments) around your current working pH. Use DLS or SEC to monitor aggregation at each pH over time.[5] For many protein-based conjugates, a pH between 5.0 and 7.0 provides good stability.[7][8]
-
Ionic Strength: High salt concentrations can sometimes screen electrostatic repulsions that help keep molecules apart, or cause a "salting out" effect on the PEG chains.[7][9] If you are using a high concentration of salt (e.g., >150 mM NaCl), try reducing it and assess the impact on aggregation. Conversely, for some molecules, very low ionic strength can be destabilizing.[8]
Conjugate Concentration
High concentrations bring molecules into closer proximity, increasing the likelihood of intermolecular interactions that can lead to aggregation.[2]
-
Action: Try diluting your sample to a lower concentration and monitor its stability over time.
Step 3: Introduce Stabilizing Excipients
If optimizing the buffer and concentration is not sufficient, consider adding stabilizing agents to the formulation.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are commonly used to prevent aggregation.[5] They can shield hydrophobic regions on the conjugate, preventing them from interacting. Start with low concentrations (e.g., 0.01% - 0.1% v/v) and assess the effect.
-
Sugars and Polyols: Sugars such as sucrose or trehalose can stabilize conjugates, particularly during freeze-thaw cycles or long-term storage.[5]
-
Amino Acids: Arginine is known to suppress aggregation by interacting with aromatic residues and preventing non-specific protein-protein interactions.[10]
dot graph G { graph [fontname="Arial", fontsize="12", dpi="72", size="10,5!"]; node [shape="circle", style="filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="10"];
} caption: "Hydrophobic interactions of benzyl groups driving aggregation."
Step 4: Optimize Storage and Handling
Ensure your storage and handling procedures are not contributing to the problem.
-
Temperature: Store conjugates at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage.[1][6] Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect the sample from light, as photo-degradation can sometimes initiate aggregation.[6]
-
Agitation: Avoid vigorous shaking or vortexing, which can cause mechanical stress and induce aggregation. Gentle mixing by inversion is preferred.
Data Summary Tables
The following tables provide illustrative data on how different formulation parameters can influence the aggregation of PEGylated conjugates.
Table 1: Effect of pH and Ionic Strength on Aggregation
| Buffer pH | Ionic Strength (NaCl) | Average Particle Size (d.nm) by DLS | Polydispersity Index (PDI) | Visual Observation |
| 5.5 | 50 mM | 12.5 | 0.15 | Clear |
| 5.5 | 150 mM | 13.1 | 0.18 | Clear |
| 7.4 | 50 mM | 15.2 | 0.25 | Clear |
| 7.4 | 150 mM | 45.8 | 0.45 | Slightly Turbid |
| 8.5 | 150 mM | 150.3 | 0.72 | Turbid |
This table illustrates that for this hypothetical conjugate, aggregation increases at higher pH and ionic strength, a common phenomenon for some biomolecules.[7][8]
Table 2: Effect of Excipients on Preventing Aggregation
| Condition (in pH 7.4 Buffer, 150 mM NaCl) | Average Particle Size (d.nm) by DLS | % High Molecular Weight Species by SEC |
| No Additive (Control) | 45.8 | 15.6% |
| + 0.02% Polysorbate 20 | 16.1 | 3.5% |
| + 5% Sucrose | 35.2 | 10.2% |
| + 50 mM Arginine | 25.7 | 7.8% |
This table shows the potential effectiveness of different excipients in reducing aggregation, with a non-ionic surfactant showing the most significant effect in this example.[5]
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Monitoring Aggregation
Objective: To determine the size distribution and identify the presence of aggregates in a solution.[11]
Materials:
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable or quartz cuvettes
-
Filtered (0.22 µm) buffer
-
Micropipettes and sterile, filtered tips
-
Sample of this compound conjugate
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize according to the manufacturer's instructions.
-
Sample Preparation: If necessary, dilute the conjugate sample to an appropriate concentration (typically in the 0.1-1.0 mg/mL range) using filtered buffer. Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any extrinsic dust or large, insoluble particles.[4]
-
Measurement: Place the cuvette in the instrument's sample holder. Ensure there are no air bubbles in the light path.
-
Data Acquisition: Set the measurement parameters (e.g., temperature, dispersant viscosity) and initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity.
-
Data Analysis: The instrument software will use the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic radius (size) and the polydispersity index (PDI), which indicates the breadth of the size distribution.[11]
dot graph DLS_Workflow { graph [rankdir="TB", splines="ortho", nodesep="0.5", fontname="Arial", fontsize="12", dpi="72", size="10,5!"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="11", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10"];
} caption: "Workflow for analyzing conjugate size distribution by DLS."
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers from aggregates based on their hydrodynamic size.[12]
Materials:
-
HPLC or UPLC system with a UV detector
-
SEC column appropriate for the expected size range of the conjugate and its aggregates
-
Filtered and degassed mobile phase (typically the formulation buffer)
-
Autosampler vials
-
Sample of this compound conjugate
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm for protein conjugates).
-
Sample Preparation: Filter the conjugate sample through a 0.22 µm syringe filter into an autosampler vial.[4]
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution: Run the separation using an isocratic elution with the mobile phase.[4] Larger molecules (aggregates) will travel through the column faster and elute first, followed by the smaller monomeric species.[4]
-
Detection: Monitor the column eluate using the UV detector.
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. The percentage of aggregates can be calculated by dividing the area of the aggregate peaks by the total area of all peaks (aggregates + monomer).[12]
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism for benzyl alcohol-induced aggregation of recombinant human interleukin-1 receptor antagonist in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. people.uncw.edu [people.uncw.edu]
- 8. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of additives on liquid droplets and aggregates of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with Benzyl-PEG9-alcohol and how to avoid them
Welcome to the technical support center for Benzyl-PEG9-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation. Here you will find answers to frequently asked questions and troubleshooting guides to help you navigate common challenges and avoid potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker. It consists of a benzyl (B1604629) group protecting one end of a nine-unit PEG chain, with a terminal primary alcohol on the other end. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of conjugated molecules.[1][2] The primary alcohol is a versatile functional group that can be chemically modified ("activated") for subsequent conjugation to biomolecules (like proteins and peptides) or other small molecules.[1][3]
Q2: What are the most common side reactions associated with this compound?
The primary side reactions can be categorized based on the reactive parts of the molecule:
-
Oxidation of the Terminal Alcohol and PEG Chain: The terminal primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, especially when exposed to air, elevated temperatures, or certain oxidizing agents. The PEG chain itself can also undergo oxidative degradation.[4][5]
-
Cleavage of the Benzyl Ether: The benzyl ether linkage, while generally stable, can be cleaved under specific conditions such as strong acids or catalytic hydrogenolysis (reductive cleavage).[2][6][7]
-
Hydrolysis of Activated Intermediates: For conjugation, the terminal alcohol must first be activated (e.g., as a tosylate or an N-hydroxysuccinimide ester). These activated intermediates are susceptible to hydrolysis, which competes with the desired conjugation reaction, particularly at high pH.[1][8]
Q3: How should I properly store and handle this compound to prevent degradation?
To ensure the stability and integrity of this compound, it is crucial to store it at -20°C, protected from light and moisture. For handling, it is recommended to work under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to prevent oxidation and hydrolysis.
Troubleshooting Guides
Problem: Low Yield of Desired Conjugated Product
A low yield can be a result of several factors throughout the experimental workflow. This guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Reaction Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Overcoming steric hindrance in Benzyl-PEG9-alcohol bioconjugation
Welcome to the technical support center for Benzyl-PEG9-alcohol bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance and to improve the efficiency of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a monodisperse, heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a stable benzyl (B1604629) ether at one terminus and a primary alcohol at the other. The PEG chain (9 ethylene (B1197577) glycol units) is used to improve the solubility, stability, and pharmacokinetic properties of the molecule it is attached to, a process known as PEGylation.[1][2] The benzyl group serves as a permanent protecting group, while the terminal alcohol is the reactive handle for conjugation.
Q2: Why is the terminal alcohol on this compound poorly reactive?
A2: The terminal hydroxyl (-OH) group on the PEG linker is a relatively poor nucleophile and a poor leaving group. For efficient conjugation to biomolecules (e.g., to amines or thiols on a protein), the alcohol must first be chemically "activated" to convert it into a more reactive functional group.[3][4][5] Direct conjugation without activation typically results in very low or no yield.
Q3: What is "steric hindrance" in the context of this PEG linker?
A3: Steric hindrance refers to the spatial obstruction caused by the bulky size of a molecule, which impedes a chemical reaction.[6] In this context, the flexible and relatively large Benzyl-PEG9 chain can physically block the activated alcohol from accessing its target functional group on the surface of a biomolecule, especially if the target site is in a sterically crowded region.[7][8] This "shielding effect" is a primary cause of low conjugation efficiency.[7][9]
Q4: What are the primary strategies to overcome low yields and steric hindrance with this compound?
A4: The most effective strategy is a two-step approach:
-
Activation: Convert the terminal alcohol into a highly reactive intermediate. Common methods include tosylation, mesylation, or conversion to an N-hydroxysuccinimide (NHS) ester.[3][10][11]
-
Conjugation: React the "activated" PEG linker with the target biomolecule under optimized conditions (pH, temperature, molar ratio).[9][12] Additionally, optimizing the linker length (if possible), choosing a less sterically hindered conjugation site on the biomolecule, and carefully controlling reaction conditions are critical.[9][13]
Troubleshooting Guide
This guide addresses common problems encountered during bioconjugation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Activation of Alcohol: The conversion of the PEG-alcohol to an activated intermediate (e.g., tosylate, NHS ester) is inefficient. | • Ensure Anhydrous Conditions: Activating reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), and NHS esters are highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents (e.g., DCM).[14][15] • Verify Reagent Quality: Use fresh or properly stored activating reagents.[14] • Optimize Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the activating reagent (e.g., TsCl) and base (e.g., TEA, pyridine).[3] |
| 2. Inefficient Nucleophilic Attack: The activated PEG is formed, but it is not reacting efficiently with the target biomolecule due to steric hindrance or suboptimal conditions. | • Optimize pH: For reactions with amines (e.g., lysine (B10760008) residues), maintain a pH of 7.2-8.5 to ensure the amine is deprotonated and nucleophilic. Use amine-free buffers like PBS or Borate.[9][16] • Increase Molar Ratio: Use a higher molar excess (10 to 50-fold) of the activated PEG reagent relative to the biomolecule to drive the reaction forward.[2][12] • Increase Reaction Time/Temperature: Incubate the reaction longer (e.g., overnight at 4°C) or at a slightly elevated temperature (e.g., room temperature) to overcome the energy barrier.[15] | |
| 3. Hydrolysis of Activated PEG: The activated intermediate (especially an NHS ester) is degrading in the aqueous buffer before it can react with the biomolecule. | • Work Quickly: Prepare the activated PEG solution immediately before adding it to the biomolecule solution. Do not store activated PEG in solution.[17] • Control pH: While a basic pH is needed for amine reactivity, very high pH (>8.5) will accelerate the hydrolysis of NHS esters. Find the optimal balance.[18] • Lower Temperature: Performing the conjugation at 4°C can slow the rate of hydrolysis relative to the rate of conjugation.[16] | |
| Multiple Products / Impurities | 1. Side Reactions: Besides the desired reaction, competing reactions like elimination or reaction with the buffer are occurring. | • Use Amine-Free Buffers: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target biomolecule for the activated PEG.[16][18] • Use a Non-Nucleophilic Base: During the activation step, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to reduce side reactions.[15] • Control Temperature: Lowering the reaction temperature can often minimize the rate of side reactions.[14] |
| 2. Multiple Conjugation Sites: The PEG is attaching to multiple sites on the biomolecule, creating a heterogeneous mixture. | • Reduce Molar Ratio: Lower the molar excess of the activated PEG reagent to favor conjugation at the most accessible sites first.[8] • Consider Site-Specific Conjugation: If possible, target a unique site on the biomolecule, such as a single cysteine residue (requires a different PEG chemistry like PEG-maleimide) or the N-terminus.[9] | |
| Reduced Biological Activity of Conjugate | 1. PEG Blocks Active Site: The attached PEG chain is sterically blocking the active or binding site of the protein. | • Protect the Active Site: Perform the conjugation reaction in the presence of a known substrate or competitive inhibitor. This will occupy the active site and direct PEGylation to other regions of the protein.[9] • Change Conjugation Site: Use site-directed mutagenesis to introduce a reactive handle (like a cysteine) at a location distant from the active site.[9] |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving low-yield conjugation reactions.
Data Presentation
Table 1: Recommended pH Ranges for Common Bioconjugation Chemistries
| Coupling Chemistry | Target Functional Group | Activating Reagent(s) | Optimal pH Range | Recommended Buffer(s) |
| NHS Ester Amination | Primary Amine (-NH₂) | EDC / NHS | 7.2 - 8.5[16] | PBS, Borate, HEPES (Amine-free)[17][18] |
| Carbodiimide Coupling | Carboxylic Acid (-COOH) | EDC | 4.5 - 6.0[18] | MES (Carboxylate-free)[12][18] |
| Maleimide Thiolation | Thiol (-SH) | N/A | 6.5 - 7.5[13] | PBS, HEPES (Thiol-free)[6][13] |
| Tosylate/Mesylate Alkylation | Primary Amine (-NH₂) | TsCl / MsCl | 8.0 - 9.5 | Borate, Bicarbonate |
Table 2: Comparison of Common Alcohol Activation Methods
| Activation Method | Reagents | Typical Conditions | Key Advantages | Key Considerations |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) or TEA | Anhydrous DCM, 0°C to RT, 4-16h[3][19] | Creates an excellent leaving group for reaction with amines/thiols.[3][11] | Reagents are moisture-sensitive. Pyridine can be difficult to remove.[20] Requires anhydrous conditions.[14] |
| Mesylation | Methanesulfonyl chloride (MsCl), TEA or DIPEA | Anhydrous DCM, 0°C to RT, 1-16h[15] | Mesylate is also a great leaving group; reaction can be faster than tosylation. | MsCl is highly reactive with water.[15] Potential for side reactions if base is not optimized.[15] |
| Oxidation & NHS Ester Formation | 1. Jones Reagent 2. EDC, NHS | 1. Acetone, 0°C to RT, 2-4h 2. Anhydrous DCM, RT, 12-24h[10] | Creates a stable, amine-reactive NHS ester that can be purified.[1][10] Well-established chemistry for targeting lysines.[1] | Two-step process is longer. Jones reagent is a hazardous chromium-based oxidant. NHS ester is prone to hydrolysis.[10] |
Experimental Protocols
Caution: These protocols are general guidelines. Always wear appropriate personal protective equipment (PPE). Optimization may be required for your specific molecule.
Protocol 1: Two-Step Activation of this compound via Tosylation
This protocol converts the terminal alcohol into a tosylate, which is a good leaving group for subsequent reaction with nucleophiles like amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
0.1 M HCl, Saturated Sodium Bicarbonate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add TEA (1.5 eq.) or pyridine to the solution.[3]
-
TsCl Addition: Slowly add TsCl (1.2-1.5 eq.) portion-wise, keeping the temperature at 0°C.[3]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The product, Benzyl-PEG9-OTs, should have a higher Rf than the starting alcohol.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.1 M HCl (to remove base), saturated sodium bicarbonate, and brine.[3][14]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG9-OTs.
-
Purification (Optional): The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Visualizing Activation vs. Conjugation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Benzyl-PEG9-alcohol Variability
Welcome to the technical support center for Benzyl-PEG9-alcohol. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields in PEGylation
Q1: We are observing significant variability in the yield of our PEGylated product from different batches of this compound. What are the likely causes?
A1: Batch-to-batch variability in PEGylation yields using this compound can stem from several factors, primarily related to the quality of the PEG reagent and the reaction conditions. Key areas to investigate include the integrity of the this compound, potential degradation during storage, and inconsistencies in the experimental setup. A systematic approach to troubleshooting is recommended to pinpoint the root cause.[1][2]
Troubleshooting Steps:
-
Verify Reagent Quality: Assess the purity and integrity of each new batch of this compound upon receipt.
-
Optimize Reaction Conditions: Ensure that critical reaction parameters are consistently maintained.[1][3]
-
Proper Storage and Handling: Strict adherence to recommended storage and handling protocols is crucial to prevent reagent degradation.[4][5]
Q2: How can we assess the quality and purity of incoming batches of this compound?
A2: A multi-faceted analytical approach is essential for the comprehensive characterization of this compound.[6] The primary techniques for confirming the structure and assessing the purity are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).[6][7] Mass Spectrometry (MS) is also vital for confirming the molecular weight.[6]
Recommended Analytical Methods for Quality Control:
| Analytical Technique | Primary Outcome | Details |
| ¹H NMR Spectroscopy | Structural Confirmation & Purity Estimation | Identifies characteristic proton signals of the benzyl (B1604629) group, PEG backbone, and terminal alcohol. Purity can be estimated by comparing the integration of characteristic signals to those of any impurities.[6][7] |
| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment (%) | Separates the target molecule from non-PEGylated impurities and PEG species of varying lengths. Purity is calculated from the relative peak area.[7][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight Confirmation | Confirms the average molecular weight and provides information on polydispersity.[6][8] |
| Gas Chromatography (GC) | Volatile Impurity Analysis | Identifies and quantifies volatile impurities such as residual solvents (e.g., toluene) and degradation products (e.g., benzaldehyde).[8][9] |
Q3: What are the common impurities found in this compound and how can they affect our experiments?
A3: Impurities in this compound can be categorized into PEG-related, benzyl-group-related, and process-related impurities.[8] These impurities can lead to side reactions, lower yields of the desired product, and difficulties in purification.[6]
Common Impurities and Their Potential Impact:
| Impurity Category | Specific Examples | Potential Impact on Experiments |
| PEG-Related | PEGs of varying chain lengths (polydispersity), PEG-diol | Can lead to a heterogeneous mixture of PEGylated products with different pharmacokinetic properties.[8][10] PEG-diol can cause undesired cross-linking.[2] |
| Benzyl-Group-Related | Benzaldehyde, Benzoic Acid, Toluene | These can arise from the synthesis or degradation of the benzyl group.[8][11] Benzaldehyde can potentially react with amine groups in your target molecule. |
| Process-Related | Residual catalysts, solvents | May interfere with the reaction or be toxic to cells in downstream applications.[8] |
| Degradation Products | Oxidation of the benzyl group or cleavage of the PEG chain. | Can lead to loss of reactivity and the introduction of reactive species.[12] |
Issue 2: Reagent Stability and Handling
Q4: What are the best practices for storing and handling this compound to prevent degradation and maintain consistency?
A4: Proper storage and handling are critical for maintaining the stability and reactivity of this compound.[1] PEG derivatives are sensitive to moisture, light, and oxidation.[5]
Storage and Handling Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -15°C[5][13]. Short-term: 0 - 4°C.[13] | Low temperatures slow down potential degradation reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light.[5] | Light can promote the degradation of PEG derivatives.[5] |
| Handling | Allow the container to warm to room temperature before opening. After use, backfill with an inert gas before sealing. Avoid repeated freeze-thaw cycles.[3][5] | Prevents condensation of moisture inside the container. Minimizes exposure to air and moisture. |
Experimental Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. osha.gov [osha.gov]
- 10. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 11. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
Validation & Comparative
Validating Benzyl-PEG9-alcohol Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical quality control step. The covalent attachment of polyethylene (B3416737) glycol (PEG) moieties, such as Benzyl-PEG9-alcohol, to therapeutic molecules can significantly improve their pharmacokinetic properties.[1] Mass spectrometry has emerged as a cornerstone technique for the validation of these conjugates, offering high sensitivity and detailed structural information.[1][2][3]
This guide provides an objective comparison of mass spectrometry with alternative analytical methods for the validation of this compound conjugation. We present supporting experimental data, detailed protocols, and a visual workflow to assist researchers in selecting the most appropriate analytical strategy for their needs.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for characterizing PEGylated compounds, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provide complementary information. The choice of method depends on the specific analytical requirements, including the need for quantitative data, structural elucidation, or assessment of polydispersity.
| Feature | Mass Spectrometry (MALDI-TOF & LC-MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the mass-to-charge ratio of ions to determine molecular weight. | Measures the magnetic properties of atomic nuclei to provide structural information. | Separates molecules based on their physical and chemical properties (e.g., size, polarity). |
| Information Provided | - Accurate molecular weight confirmation - Degree of PEGylation - Identification of impurities and byproducts - Site of conjugation (with MS/MS)[1] | - Confirmation of chemical structure - Quantitative purity assessment - Identification of functional groups | - Purity assessment - Quantification of components - Analysis of polydispersity (with SEC) |
| Advantages | - High sensitivity and accuracy[4] - Provides detailed structural information - Suitable for complex mixtures | - Non-destructive - Provides absolute quantification - Detailed structural elucidation | - Robust and reproducible - Well-established methods - Suitable for routine quality control |
| Limitations | - Polydispersity of PEG can complicate spectra[4][5] - Multiple charge states in ESI-MS can be complex[4] - Ionization efficiency can vary | - Lower sensitivity compared to MS - Can be complex for large molecules - Requires higher sample concentrations | - Limited structural information - Co-elution can be an issue - Detector response can be variable |
Experimental Protocols
This protocol outlines a general procedure for the analysis of this compound using both MALDI-TOF and LC-MS.
1. Sample Preparation:
-
For MALDI-TOF MS:
-
Prepare a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA), at a concentration of 10 mg/mL in a 1:1 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[6]
-
Dissolve the this compound sample in a suitable solvent (e.g., water, methanol) to a concentration of approximately 1 mg/mL.[6]
-
Mix the sample and matrix solutions in a 1:1 ratio and spot onto the MALDI target plate. Allow the spot to air dry.
-
-
For LC-MS:
-
Dissolve the this compound sample in the mobile phase starting condition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
2. Instrumentation and Data Acquisition:
-
MALDI-TOF MS:
-
LC-MS:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Mode: Positive ion mode.
-
3. Data Analysis:
-
MALDI-TOF MS:
-
Determine the monoisotopic mass of the main peak corresponding to this compound.
-
Calculate the expected molecular weight of this compound and compare it to the observed mass.
-
Identify any additional peaks corresponding to impurities or different PEG chain lengths.
-
-
LC-MS:
-
Extract the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Analyze the mass spectrum of the main peak. Deconvolute the multiply charged ion series to determine the accurate molecular weight.
-
Integrate the peak areas in the chromatogram to determine the relative purity.
-
Expected Data
For a successful conjugation, the mass spectrum should show a prominent peak corresponding to the expected molecular weight of the this compound conjugate. The table below illustrates a hypothetical comparison of expected versus observed data.
| Parameter | Expected Value | Observed Value (Example) |
| Molecular Weight ( g/mol ) | ~584.7 | 584.6 Da (Monoisotopic) |
| Purity (%) | >95% | 98.5% (by LC-MS peak area) |
| Major Impurities | Unreacted starting materials | Benzyl-PEG8-alcohol, Benzyl-PEG10-alcohol |
Workflow for Mass Spectrometry Validation
The following diagram illustrates the general workflow for the validation of this compound conjugation using mass spectrometry.
References
A Comparative Guide to the NMR Characterization of Benzyl-PEG9-alcohol
For researchers and professionals in drug development and chemical synthesis, precise structural confirmation of polyethylene (B3416737) glycol (PEG) conjugates is crucial for ensuring the reproducibility and reliability of their work. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level characterization of these molecules. This guide provides a detailed comparison of Benzyl-PEG9-alcohol and a common alternative, Methoxy-PEG-alcohol, focusing on their characterization by ¹H and ¹³C NMR. The experimental data and protocols herein serve as a valuable resource for unambiguous identification and quality assessment.
Comparison of ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a representative Methoxy-PEG-alcohol. These values are based on established spectral data for the constituent fragments (benzyl alcohol, methanol, and polyethylene glycol). The data is presented for spectra acquired in deuterochloroform (CDCl₃), a common solvent for NMR analysis. While specific data for this compound is not publicly available, the provided data for the closely related Benzyl-PEG10-alcohol is a reliable proxy, with negligible expected differences in the chemical shifts of the terminal groups.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Functional Group | This compound (Expected Chemical Shift, δ ppm) | Methoxy-PEG-alcohol (Typical Chemical Shift, δ ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H ₅) | 7.25-7.35 | - | Multiplet | 5H |
| Benzylic Protons (C₆H₅CH ₂) | 4.57 | - | Singlet | 2H |
| PEG Backbone (-CH ₂CH ₂O-) | ~3.64 | ~3.64 | Multiplet | 36H (for n=9) |
| Terminal Methoxy (B1213986) Protons (-OCH ₃) | - | ~3.38 | Singlet | 3H |
| Terminal Alcohol Proton (-OH ) | Variable (typically 2-3) | Variable (typically 2-3) | Singlet (broad) | 1H |
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Carbon Environment | This compound (Expected Chemical Shift, δ ppm) | Methoxy-PEG-alcohol (Typical Chemical Shift, δ ppm) |
| Aromatic Carbons (C ₆H₅) | 127-139 | - |
| Benzylic Carbon (C₆H₅C H₂) | ~73.3 | - |
| PEG Backbone (-C H₂C H₂O-) | ~70.5 | ~70.5 |
| Terminal Methoxy Carbon (-OC H₃) | - | ~59.0 |
| Terminal Alcohol Carbon (-C H₂OH) | ~61.7 | ~61.7 |
Key Spectral Distinctions: The most significant difference in the ¹H NMR spectra is the presence of aromatic protons (δ 7.25-7.35 ppm) and a benzylic methylene (B1212753) singlet (δ 4.57 ppm) for this compound, which are absent in the spectrum of Methoxy-PEG-alcohol.[1] Conversely, Methoxy-PEG-alcohol displays a characteristic sharp singlet for the methoxy protons at approximately 3.38 ppm.[1] In the ¹³C NMR spectra, the aromatic carbons of the benzyl (B1604629) group are clearly identifiable in the δ 127-139 ppm region for this compound, with the benzylic carbon appearing around 73.3 ppm.[1]
Experimental Protocols for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Accurately weigh 5-10 mg of the PEG-alcohol conjugate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as methanol-d₄ or DMSO-d₆ may be used if solubility is an issue, but this will alter the chemical shifts.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the protons in the PEG backbone.[1]
-
¹H NMR:
-
¹³C NMR:
Data Processing and Analysis
-
Apply Fourier transformation to the acquired free induction decays (FIDs).[1]
-
Phase correct the spectra and perform baseline correction.[1]
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the reference data provided in Tables 1 and 2.
Visualizing the NMR Characterization Workflow
The following diagram illustrates the general workflow for the characterization of PEG conjugates using NMR spectroscopy.
References
Benzyl-PEG9-alcohol in PROTAC Efficacy: A Comparative Guide to PEG Linker Performance
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers are the most predominantly used, prized for their ability to enhance solubility and provide tunable lengths. This guide provides a comprehensive comparison of Benzyl-PEG9-alcohol with other PEG linkers, supported by experimental data, to inform the rational design of effective protein degraders.
The Influence of PEG Linker Length and Composition on PROTAC Efficacy
The length and composition of the PEG linker are crucial parameters that significantly influence a PROTAC's biological activity. An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may lead to steric hindrance, while an excessively long or overly flexible linker can result in a non-productive complex, thereby diminishing degradation efficiency.[1][2]
The inclusion of a benzyl (B1604629) group on the PEG linker, as seen in this compound, can introduce a degree of conformational rigidity and may participate in beneficial non-covalent interactions, such as π-π stacking with residues on the E3 ligase, which can help stabilize the ternary complex.[3][4] However, the terminal benzyl group can also be a site for oxidative metabolism, potentially impacting the PROTAC's pharmacokinetic profile.[5]
Quantitative Comparison of PEG Linker Performance in PROTACs
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different PEG linker architectures can impact these key performance indicators.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | VHL | PEG | ~13 (PEG3) | 55 | 85 | [6] |
| PROTAC B | VHL | PEG | ~16 (PEG4) | 20 | 95 | [6] |
| PROTAC C | VHL | PEG | ~19 (PEG5) | 15 | >98 | [6] |
| PROTAC D | VHL | PEG | ~22 (PEG6) | 30 | 92 | [6] |
| ARV-825 | Cereblon | PEG/Alkyl | - | <1 | >90 | [7] |
| MZ1 | VHL | PEG | ~23 | ~100 | >90 | [8][9] |
Note: Data is synthesized from multiple sources for comparative purposes. Absolute values can vary based on specific cell lines and experimental conditions.
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC E | VHL | PEG | 12 | >1000 | <20 | |
| PROTAC F | VHL | PEG | 16 | ~100 | >90 | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the efficacy of PROTACs, a series of well-defined experiments are essential. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[10]
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of the PROTAC for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.[7][12]
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon/koff) and affinity (KD). In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary KD for the target.
-
Ternary Complex Formation Assay: To measure ternary complex formation, inject a constant, saturating concentration of the PROTAC mixed with increasing concentrations of the target protein over the immobilized E3 ligase. A significant increase in the binding response compared to the PROTAC or target protein alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetics and affinity of the ternary complex.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the PROTAC on cell proliferation and viability.[11]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat cells with various concentrations of the PROTAC and incubate for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While PEG linkers offer significant advantages in terms of solubility and tunability, the optimal length must be empirically determined for each specific target protein and E3 ligase pair. The inclusion of a benzyl group in the linker, as with this compound, may offer advantages in ternary complex stabilization through additional molecular interactions, but its impact on metabolic stability should be carefully considered. A systematic evaluation of a variety of linker types and lengths, using the robust experimental protocols outlined in this guide, is essential for the rational design of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
MeO-PEG Linkers Demonstrate Superior Metabolic Stability Over Benzyl-PEG9-alcohol for Drug Development
For researchers and drug development professionals, selecting the appropriate linker is a critical decision that significantly influences the pharmacokinetic profile and overall efficacy of a therapeutic agent. A direct comparison reveals that methoxy-terminated polyethylene (B3416737) glycol (MeO-PEG) linkers offer a significant advantage in metabolic stability over their benzyl-terminated counterparts, such as Benzyl-PEG9-alcohol. This enhanced stability translates to a longer biological half-life and potentially improved therapeutic outcomes.
The primary differentiator between these two linkers lies in the terminal group of the PEG chain. This compound is capped with a benzyl (B1604629) ether, which introduces a metabolic "hotspot."[1] In contrast, MeO-PEG linkers are terminated with a more stable methyl ether group.[1]
The benzylic carbon on the Benzyl-PEG linker, the carbon atom adjacent to the phenyl ring, is particularly susceptible to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver.[1][2] This metabolic process can lead to O-dealkylation and cleavage of the PEG chain, resulting in premature degradation of the conjugated drug and faster clearance from the body.[2] The metabolic pathway of benzyl alcohol, a related structure, involves oxidation to benzaldehyde (B42025) and then to benzoic acid.[3][4][5]
Conversely, the methyl ether group of MeO-PEG linkers is more resistant to this oxidative metabolism.[1] While O-demethylation can still occur, it is generally a much slower process, leading to a more stable linker and a longer circulation time for the attached therapeutic molecule.[1]
Comparative Analysis of Linker Properties
| Property | This compound | MeO-PEG Linker | Rationale |
| Terminal Group | Benzyl (-CH₂-Ph) | Methyl (-CH₃) | This fundamental structural difference is the primary determinant of their differing metabolic stabilities.[1] |
| Lipophilicity | Higher | Lower | The aromatic benzyl group is significantly more lipophilic than a methyl group.[1] |
| Metabolic Hotspot | Benzylic Carbon | Methyl Group | The benzylic carbon is a primary site for rapid oxidative metabolism by CYP450 enzymes.[1] The methyl group is more resistant to this degradation pathway.[1] |
| Expected Metabolic Stability | Lower | Higher | The benzyl ether is a known metabolic liability, while the methyl ether is more robust, leading to a longer biological half-life.[1] |
| Potential for π-π Stacking | Yes | Minimal | The aromatic ring of the benzyl group can engage in π-π stacking interactions with proteins, which could influence the behavior of the conjugate.[1] |
Experimental Assessment of Metabolic Stability
The metabolic stability of these linkers is typically evaluated using in vitro assays, primarily liver microsomal stability and plasma stability assays.[2][6]
Experimental Workflow for Metabolic Stability Assessment
Caption: Workflow for an in vitro liver microsomal stability assay.
Detailed Experimental Protocols
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, particularly CYP450s.[2][7]
Objective: To determine the in vitro metabolic stability of a PEG-linked compound in the presence of liver microsomes.[7]
Materials:
-
Test compound (e.g., this compound or MeO-PEG linked molecule)
-
Pooled liver microsomes (human, rat, etc.)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Cold acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, add the phosphate buffer, the test compound solution (final concentration typically 1 µM), and the liver microsomes.[7]
-
Pre-incubate the mixture at 37°C for 5 minutes.[7]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[7]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot to a separate plate containing cold acetonitrile with an internal standard.[7]
-
Once all time points are collected, centrifuge the plate to precipitate the proteins.[2]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.
-
Plot the percentage of the remaining parent compound against time to determine the half-life (t½) and intrinsic clearance.
Plasma Stability Assay
This assay evaluates the stability of a compound in the presence of plasma enzymes like esterases and proteases.[2]
Objective: To determine the stability of a PEG-linked compound in plasma.
Materials:
-
Test compound
-
Pooled plasma (human, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
Cold acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the plasma.
-
Add the test compound stock solution to the plasma and mix gently.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to another plate containing cold acetonitrile with an internal standard to precipitate proteins.[7]
-
Vortex the collection plate and centrifuge to precipitate plasma proteins.[2]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point.
Metabolic Pathway of Benzyl-Containing Linkers
Caption: Oxidative metabolism of a Benzyl-PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl alcohol metabolism and elimination in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Head-to-Head Comparison: Benzyl-PEG36-alcohol in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Alternatives
In the landscape of advanced drug delivery, the strategic selection of linker molecules is paramount to optimizing therapeutic efficacy and minimizing off-target effects. Benzyl-PEG36-alcohol, a well-defined polyethylene (B3416737) glycol (PEG) derivative, has emerged as a versatile tool in the bioconjugation chemist's arsenal. This guide provides a comprehensive head-to-head comparison of drug delivery systems utilizing Benzyl-PEG36-alcohol against prominent alternatives, supported by experimental data to inform the rational design of next-generation therapeutics.
Performance Deep Dive: Benzyl-PEG36-alcohol vs. The Field
The primary advantage of incorporating a PEG linker like Benzyl-PEG36-alcohol lies in the "stealth" properties it imparts to drug delivery systems. This hydrophilic shield reduces recognition by the reticuloendothelial system, thereby prolonging circulation time and enhancing accumulation at the target site through the enhanced permeability and retention (EPR) effect. However, concerns regarding the potential for PEG immunogenicity have spurred the development of alternative linker technologies. This section provides a quantitative comparison of key performance metrics.
Table 1: Comparative In Vivo Pharmacokinetics
| Linker Type | Drug Carrier | Model | Key Pharmacokinetic Finding | Reference |
| Benzyl-PEG36-alcohol (like) | Gold Nanoparticles | In Vivo (Rat) | Longer circulation time in blood compared to non-PEGylated nanoparticles. | [1] |
| Polysarcosine (PSar) | Gold Nanoparticles | In Vivo (Rat) | Longer circulation time in blood after intravenous injection than PEGylated gold nanoparticles, indicating a better stealth-like property.[1] | [1] |
| Zwitterionic Polymer | Nanogels | In Vivo (Mouse) | Half-life of 34.1 h for the first injection and 30.5 h for the second injection, indicating no accelerated blood clearance. | |
| Non-PEGylated | Proticles | In Vivo | Significantly lower blood concentration (0.06 ± 0.01 % ID/g) one-hour post-injection compared to the PEGylated version (0.23 ± 0.01 % ID/g). |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
| Linker Type | Drug Carrier | Drug | Cell Line | IC50 Value | Reference |
| PEGylated | Niosomes | Doxorubicin | MCF-7 | 36.4 µg/mL | |
| Non-PEGylated | Niosomes | Doxorubicin | MCF-7 | 26.4 µg/mL | |
| Zwitterionic Polymer Conjugate | Polymer | Paclitaxel & Gemcitabine | MIA PaCa-2 | Data not specified, but showed strong cytotoxicity. | [2] |
| Hydrophilic Polycarbonate | Nanoparticles | Camptothecin | A549, MCF-7, MDA-MB-468, PC3 | More toxic than the polymer-drug conjugate, with specific IC50 values of 0.184 µM, 0.44 µM, 0.082 µM, and 0.068 µM respectively. |
Table 3: Drug Loading and Release Kinetics
| Linker Type | Drug Carrier | Drug | Drug Loading Efficiency (%) | Release Profile | Reference |
| PEGylated | Niosomes | Doxorubicin | 62% | More controlled and slower release compared to non-PEGylated niosomes. | |
| Non-PEGylated | Niosomes | Doxorubicin | 20% | Faster release compared to PEGylated niosomes. | |
| Zwitterionic Polymer | Nanogels | Doxorubicin | Not Specified | 7% release in 24h at physiological pH; 85% release in 8h in a reductive environment. | |
| Poly(2-oxazoline) | Nanoparticles | Paclitaxel | Not Specified | Faster release at pH 5.2 than at pH 7.1. |
Visualizing the Mechanisms: Workflows and Pathways
To further elucidate the processes involved in drug delivery and evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships.
References
A Head-to-Head Comparison: Alternatives to Benzyl-PEG9-alcohol for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and safety of novel therapeutics such as antibody-drug conjugates (ADCs). Benzyl-PEG9-alcohol, a discrete polyethylene (B3416737) glycol (PEG) linker, offers a balance of hydrophilicity and a defined spacer length. However, the landscape of bioconjugation is rapidly evolving, with several innovative alternatives emerging to address the limitations of PEG, such as potential immunogenicity and non-biodegradability. This guide provides an objective, data-driven comparison of this compound and its key alternatives.
This comparison will delve into the performance of short-chain PEG linkers, exemplified by this compound, against a new generation of hydrophilic polymers and biodegradable systems. We will explore key performance indicators including bioconjugation efficiency, in vitro and in vivo stability, impact on pharmacokinetics, and overall therapeutic efficacy.
Key Alternatives to Short-Chain PEG Linkers
The primary alternatives to traditional PEG linkers can be categorized as follows:
-
Polysarcosine (pSar): A polypeptoid with a structure analogous to polypeptides, pSar is composed of repeating units of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine). It is highly hydrophilic, biocompatible, and biodegradable, making it a strong contender to rival PEG.[1]
-
Polypeptide Linkers: These linkers are composed of specific amino acid sequences, offering a high degree of tunability. By selecting different amino acids, researchers can control the linker's length, flexibility, hydrophilicity, and susceptibility to enzymatic cleavage.[1]
-
Biodegradable/Hydrolyzable Linkers: This category includes linkers with cleavable bonds that are designed to break under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes. This allows for controlled payload release at the target site.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of short-chain PEG linkers (represented by this compound derivatives) and their alternatives. The data is synthesized from various studies and is intended for comparative purposes.
Table 1: Physicochemical and In Vitro Performance
| Linker Type | Representative Structure/Moiety | Hydrophilicity | Bioconjugation Efficiency (Typical) | In Vitro Stability (Plasma, 7 days) | Impact on Aggregation of Hydrophobic Payloads | In Vitro Cytotoxicity of ADC |
| Short-Chain PEG | Benzyl-(OCH₂CH₂)₉-OH | High | Good to Excellent | >90% intact | Moderate reduction | Can be slightly reduced with increasing PEG length[2] |
| Polysarcosine (pSar) | -(N(CH₃)CH₂CO)n- | Very High | Excellent | >95% intact | Significant reduction | Comparable or slightly higher than PEG[1][3] |
| Polypeptide | (Gly-Ser)n, etc. | Tunable | Good to Excellent | Sequence-dependent | Can be engineered to reduce aggregation | Sequence-dependent |
| Biodegradable | Hydrazone, Disulfide, Dipeptide | Variable | Good | Designed to be cleavable | Variable | High (upon cleavage) |
Table 2: Pharmacokinetic and In Vivo Performance
| Linker Type | Impact on Circulation Half-life | Immunogenicity | In Vivo Efficacy of ADC | Biodegradability |
| Short-Chain PEG | Moderate increase | Potential for anti-PEG antibodies | Good | Non-biodegradable |
| Polysarcosine (pSar) | Significant increase, comparable to PEG | Low to negligible[4] | Can be superior to PEG[3][4] | Biodegradable |
| Polypeptide | Tunable | Generally low | Sequence-dependent | Biodegradable |
| Biodegradable | Variable, depends on cleavage rate | Generally low | High at target site | Biodegradable |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies. Below are representative protocols for key experiments cited in this guide.
Protocol 1: NHS Ester-Mediated Protein Conjugation
This protocol outlines a general procedure for labeling primary amines on a protein (e.g., lysine (B10760008) residues) with an NHS ester-activated linker.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-activated linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Methodology:
-
Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.
-
Prepare Linker Solution: Immediately before use, dissolve the NHS ester-activated linker in DMSO or DMF to a concentration of 10 mg/mL.[5]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution with gentle stirring.[6] The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC).[7]
Protocol 2: Thiol-Maleimide Conjugation for Antibodies
This protocol describes the site-specific conjugation of a maleimide-activated linker to reduced cysteine residues of an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP)
-
Maleimide-activated linker
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography column)
Methodology:
-
Antibody Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution and incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds.[]
-
Buffer Exchange: Remove the excess TCEP by buffer exchange into a degassed conjugation buffer using a desalting column.
-
Prepare Linker Solution: Dissolve the maleimide-activated linker in DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the reduced antibody.[9][10]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the antibody-drug conjugate using SEC.[]
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This assay is used to assess the potency of bioconjugates by measuring their effect on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bioconjugate and control articles
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Prepare serial dilutions of the bioconjugate and controls in cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm.
Protocol 4: Size-Exclusion Chromatography (SEC) for Analysis of Bioconjugates
SEC is used to separate molecules based on their hydrodynamic radius, allowing for the analysis of purity and aggregation.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for protein separation
-
Mobile phase (e.g., phosphate-buffered saline)
-
Bioconjugate sample
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the bioconjugate sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample onto the column.
-
Chromatography: Perform an isocratic elution with the mobile phase at a constant flow rate.
-
Data Analysis: Monitor the elution profile at 280 nm. The retention time of the main peak can be used to assess the hydrodynamic size of the conjugate, and the presence of earlier eluting peaks indicates aggregation.
Visualizing Key Concepts in Bioconjugation
The following diagrams illustrate important workflows and mechanisms in the field of bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. nacalai.co.jp [nacalai.co.jp]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. broadpharm.com [broadpharm.com]
- 7. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. broadpharm.com [broadpharm.com]
Benchmarking Benzyl-PEG36-alcohol in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component connecting the target protein ligand and the E3 ligase ligand. The choice of linker impacts crucial parameters such as solubility, cell permeability, and the stability of the ternary complex, ultimately dictating the potency and effectiveness of the PROTAC.[1] This guide provides a comprehensive performance comparison of Benzyl-PEG36-alcohol, a long-chain polyethylene (B3416737) glycol (PEG)-based linker, against other common linker classes in PROTAC design, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Efficacy
A PROTAC's linker is not merely a spacer but an active modulator of its biological activity. The length, chemical composition, and rigidity of the linker determine the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[2] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable physicochemical properties to the PROTAC molecule.[2]
The efficacy of a PROTAC is primarily assessed by its degradation efficiency, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1][3]
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The following tables summarize representative data from various studies, illustrating the influence of different linker types on these key performance indicators. While direct head-to-head comparisons are limited in the literature, these tables provide a valuable overview of the performance of different linker classes.
Table 1: Impact of Linker Type and Length on BRD4 Degradation [1]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl | 8 | 50 | >90 |
| PROTAC 2 | Alkyl | 12 | 25 | >95 |
| PROTAC 3 | PEG | 10 | 30 | >95 |
| PROTAC 4 | PEG | 14 | 15 | >98 |
| Hypothetical Benzyl-PEG36-alcohol | PEG | ~109 | Optimized for specific targets | Potentially high |
Table 2: Comparison of Linker Classes for Androgen Receptor (AR) Degradation
| Linker Class | Representative Linker | Key Advantages | Potential Disadvantages |
| PEG (e.g., Benzyl-PEG36-alcohol) | Polyethylene Glycol | Enhanced solubility, improved pharmacokinetics, flexibility.[4][5] | Potential for anti-PEG antibodies, can be too flexible for some targets.[6] |
| Alkyl | Simple hydrocarbon chains | Synthetic accessibility, hydrophobicity can aid cell permeability.[] | Lower solubility, potential for non-specific binding. |
| Rigid | Piperazine, Piperidine, Phenyl | Pre-organizes PROTAC for active conformation, can improve metabolic stability.[2][8] | Synthetically more challenging, may restrict necessary conformational changes.[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in PROTAC research are provided below. These protocols are generalized and may require optimization for specific cell lines and target proteins.[3]
Western Blotting for Target Protein Degradation
This is a standard technique to quantify the amount of a target protein in cells after PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[1]
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the cytotoxic effect of PROTACs on cells.[1]
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[1][3]
-
Reagent Addition: Add a tetrazolium compound (e.g., MTS) to each well and incubate for 1-4 hours at 37°C.[1][3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[1]
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate key concepts in PROTAC design and evaluation.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.[2]
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.[1]
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. Benzyl-PEG36-alcohol, as a long-chain PEG linker, offers advantages in terms of solubility and flexibility, which can be beneficial for optimizing the geometry of the ternary complex and improving the overall pharmacokinetic profile of the PROTAC.[4] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and evaluation of PROTACs incorporating Benzyl-PEG36-alcohol and other linker technologies.
References
A Comparative Analysis of Benzyl-PEG36-alcohol and Maleimide-PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of effective bioconjugates. The linker's properties directly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic or diagnostic efficacy of the final product.[1][2] This guide provides a comprehensive comparison of two widely utilized classes of polyethylene (B3416737) glycol (PEG) linkers: Benzyl-PEG36-alcohol and Maleimide-PEG linkers.[3]
Polyethylene glycol (PEG) linkers are valued in bioconjugation for their ability to improve the solubility and stability of molecules, reduce immunogenicity, and prolong circulation time in vivo.[4][5][6] Benzyl-PEG36-alcohol serves as a versatile intermediate, while Maleimide-PEG linkers offer a direct route for site-specific conjugation.[3] This analysis will delve into their respective chemical properties, reaction mechanisms, and provide experimental data to inform the selection process for applications such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic imaging agents.[7][8][9]
At a Glance: Key Differences
| Feature | Benzyl-PEG36-alcohol | Maleimide-PEG Linker |
| Reactivity | The terminal hydroxyl group is not inherently reactive with biomolecules and requires chemical activation.[10] | The maleimide (B117702) group is highly reactive towards thiol (sulfhydryl) groups.[4] |
| Specificity | Specificity is determined by the functional group introduced during the activation step.[3] | Highly specific for cysteine residues under optimal pH conditions (6.5-7.5).[11] |
| Conjugation Strategy | A multi-step process involving activation of the alcohol and subsequent conjugation. | Typically a one-step conjugation to a thiol-containing biomolecule.[12] |
| Bond Stability | The stability of the resulting bond depends on the chosen conjugation chemistry after activation.[13] | Forms a stable thioether bond; however, it can be susceptible to retro-Michael addition in the presence of other thiols.[11][14][15] |
| Flexibility | Offers high flexibility in introducing various reactive groups.[3] | Primarily used for thiol-specific conjugation.[4] |
Chemical Properties and Performance Comparison
Benzyl-PEG36-alcohol is a heterobifunctional linker featuring a stable benzyl (B1604629) ether protecting group and a terminal hydroxyl group.[3] The benzyl group provides significant stability across a wide range of chemical conditions, making it suitable for multi-step synthetic strategies.[16] The hydroxyl group itself is not reactive towards functional groups on proteins and must first be activated to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, tosylate, or mesylate.[7][17] This activation step, while adding complexity, allows for a high degree of control over the final conjugate's properties.[3]
Maleimide-PEG linkers, on the other hand, are equipped with a maleimide group that demonstrates high reactivity and specificity for the thiol groups of cysteine residues in proteins.[4] This enables site-specific conjugation, leading to more homogeneous bioconjugates.[4] The reaction between a maleimide and a thiol, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[11][18] However, the stability of this linkage can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione (B108866) in the intracellular environment.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for Benzyl-PEG36-alcohol derivatives and Maleimide-PEG linkers to facilitate a direct comparison of their performance in bioconjugation.
Table 1: Reaction Conditions for Linker Activation and Conjugation
| Parameter | Benzyl-PEG36-alcohol (Activation to NHS Ester) | Maleimide-PEG Linker (Conjugation to Protein) |
| Reagents | N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA) or DIPEA[17][19] | Thiol-containing protein, Tris(2-carboxyethyl)phosphine (TCEP) (for disulfide reduction, if necessary)[8][18] |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile[17] | Amine-free buffer (e.g., PBS), pH 6.5-7.5[12][20] |
| Temperature | Room Temperature[17] | 4°C to Room Temperature[12][18] |
| Reaction Time | 12-24 hours[17] | 1-4 hours or overnight[8][12] |
| Molar Excess of Linker | 1.5 to 2-fold molar excess of DSC[17] | 10 to 20-fold molar excess of Maleimide-PEG[12][20] |
Table 2: Stability of Resulting Bioconjugates
| Linker Type | Linkage Formed | Stability Profile |
| Activated Benzyl-PEG36-alcohol (e.g., as NHS ester) | Amide bond | Highly stable under physiological conditions.[13] |
| Maleimide-PEG | Thioether bond | Generally stable, but can undergo retro-Michael addition in the presence of competing thiols (e.g., glutathione).[14][15] Studies have shown that a maleimide-PEG conjugate can lose up to 30% of its conjugation after 7 days in the presence of 1 mM glutathione.[14] However, hydrolysis of the thiosuccinimide ring can increase the stability of the linkage.[15] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative protocols for the activation of Benzyl-PEG36-alcohol and for protein conjugation using a Maleimide-PEG linker.
Protocol 1: Activation of Benzyl-PEG36-alcohol to Benzyl-PEG36-NHS Ester
Objective: To convert the terminal hydroxyl group of Benzyl-PEG36-alcohol into a reactive NHS ester for subsequent conjugation to primary amines.
Materials:
-
Benzyl-PEG36-alcohol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Benzyl-PEG36-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[17]
-
Add a 1.5 to 2-fold molar excess of DSC to the solution.[17]
-
Slowly add a 2 to 3-fold molar excess of TEA or DIPEA to the reaction mixture.[17]
-
Stir the reaction at room temperature for 12-24 hours.[17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[17]
-
Upon completion, the reaction mixture can be purified by washing with aqueous solutions to remove excess reagents and byproducts.[19]
-
The organic layer is then dried, filtered, and concentrated to yield the Benzyl-PEG36-NHS ester.[19]
Protocol 2: Site-Specific Conjugation of a Maleimide-PEG Linker to a Thiol-Containing Protein
Objective: To conjugate a Maleimide-PEG linker to a protein via a specific cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-PEG linker
-
Reducing agent (e.g., TCEP), if disulfide bond reduction is needed[8]
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)[12]
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)[8][21]
-
Purification column (e.g., size-exclusion chromatography)[21]
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by adding a 10-100 fold molar excess of TCEP and incubating at room temperature for 20-30 minutes.[18] The reducing agent must then be removed, for example, by using a desalting column.
-
Conjugation Reaction: Dissolve the Maleimide-PEG linker in the conjugation buffer (or a compatible organic solvent like DMSO, keeping the final concentration low).[12]
-
Add the Maleimide-PEG solution to the protein solution. A 10-20 fold molar excess of the linker is typically used.[12][20]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[8][12]
-
(Optional) Quenching: To stop the reaction, add a small molar excess of a quenching reagent like N-acetylcysteine to consume any unreacted maleimide groups.[8]
-
Purification: Purify the conjugate from excess linker and other reagents using size-exclusion chromatography or dialysis.[21]
-
Characterization: Analyze the final conjugate using techniques like SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to verify the conjugation.[21]
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the experimental workflows for utilizing Benzyl-PEG36-alcohol and Maleimide-PEG linkers.
Workflow for Benzyl-PEG36-alcohol activation.
Experimental workflow for Maleimide-PEG conjugation.
A simplified decision-making flowchart for linker selection.
Conclusion
The choice between Benzyl-PEG36-alcohol and Maleimide-PEG linkers is fundamentally driven by the specific requirements of the bioconjugation strategy.[3] Maleimide-PEG linkers offer a straightforward and efficient method for site-specific conjugation to cysteine residues, making them a popular choice for creating homogeneous bioconjugates like ADCs.[3][11] However, the potential for the resulting thioether bond to undergo retro-Michael addition warrants consideration, especially for applications requiring long-term stability in a reducing environment.[14][15]
Benzyl-PEG36-alcohol, in contrast, serves as a highly stable and versatile intermediate.[3] Its protected nature allows for its incorporation into complex, multi-step syntheses where the linker must withstand harsh chemical conditions.[16] The subsequent deprotection and activation of the terminal hydroxyl group provide the flexibility to introduce a wide array of reactive functionalities, enabling the formation of highly stable chemical linkages.[3] This multi-step approach, while more complex, offers greater control over the final conjugate's chemical properties and stability.[3] A thorough understanding of the reactivity, stability, and synthetic accessibility of these linker technologies is paramount for designing and producing safe and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is at the forefront of novel therapeutic development. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC's architecture consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective comparison of how PEG linker length impacts the activity and stability of PROTACs, supported by experimental data.
The linker is not merely a spacer but a critical determinant of a PROTAC's success.[3][4] Its length directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation by the 26S proteasome.[1][6] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1][5]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[1][7] The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data is representative and compiled from studies on TBK1-targeting PROTACs.[8] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| This data is based on a study developing ERα-targeting PROTACs.[8][] |
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| Linker Type | Linker Length (PEG units) | Degradation Efficacy |
| PEG | < 4 | Impaired |
| PEG | 4 - 5 | Potent |
| Data from a study on BTK-targeting PROTACs.[8] |
These data underscore the critical importance of optimizing the linker length for each specific PROTAC system. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are not accessible.[8]
Impact on Stability and Pharmacokinetics
The length of the PEG linker also significantly influences the physicochemical properties and pharmacokinetic profile of a PROTAC.
-
Solubility: The hydrophilic nature of PEG linkers generally enhances the aqueous solubility of PROTACs, which can otherwise suffer from poor solubility due to their high molecular weight and lipophilicity.[10][11]
-
Cell Permeability: The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area. This phenomenon is sometimes referred to as the "chameleon effect".[10] However, excessively long PEG linkers can increase the topological polar surface area (TPSA), leading to reduced permeability.[10]
-
Metabolic Stability: The ether linkages within a PEG chain can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10] This can result in rapid clearance and a short in vivo half-life. Strategies to improve metabolic stability include incorporating more rigid moieties into the linker to shield against enzymatic degradation.[10]
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams depict the PROTAC mechanism of action and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
Safety Operating Guide
Proper Disposal of Benzyl-PEG9-alcohol: A Guide for Laboratory Professionals
The safe and compliant disposal of Benzyl-PEG9-alcohol is a critical aspect of laboratory safety and environmental responsibility. Due to the presence of the benzyl (B1604629) alcohol moiety, this compound and its associated waste must be managed as hazardous chemical waste. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and prevent environmental contamination.
Key Safety and Disposal Information
Proper handling and disposal of this compound are dictated by the hazardous properties of its benzyl alcohol component. The following table summarizes crucial safety and disposal parameters.
| Parameter | Information | Citations |
| Primary Disposal Route | Must be disposed of through a licensed professional waste disposal service or an approved waste disposal plant. | [1][2] |
| Environmental Precautions | Prevent the substance from entering drains, sewers, surface water, or groundwater. It should not be released into the environment. | [1][2][3] |
| Spill Containment | Absorb spills with an inert, non-combustible material such as sand, earth, or vermiculite. | [2][4] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. | [4][5][6][7] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [3] |
| Primary Hazards | Harmful if swallowed or inhaled. Causes serious eye irritation and may cause an allergic skin reaction. It is also a combustible liquid. | [4][5][6] |
Step-by-Step Disposal Protocol
A systematic approach is necessary for the safe handling and disposal of this compound waste. The following workflow details the procedural steps from waste generation to final disposal.
-
Waste Stream Evaluation :
-
Objective : To determine if the this compound waste is mixed with other hazardous substances.
-
Procedure : Identify all chemical components within the waste stream. Consult the Safety Data Sheet (SDS) for each component to understand their specific hazards and disposal requirements. Even if mixed only with non-hazardous materials, the waste must be treated as hazardous due to the benzyl alcohol component.[2]
-
-
Segregation and Collection :
-
Objective : To prevent reactions with incompatible materials and to ensure proper waste categorization.
-
Procedure : Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix this waste with other waste streams unless compatibility has been confirmed. The container should be made of a material compatible with the chemical.
-
-
Waste Storage :
-
Objective : To safely store the hazardous waste prior to its disposal.
-
Procedure : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][4] The storage area should be away from heat sources, open flames, and incompatible materials.[1][4] Ensure the storage area has secondary containment to manage potential leaks.
-
-
Professional Disposal :
-
Objective : To ensure the final disposal is conducted in a compliant and environmentally sound manner.
-
Procedure : Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[1] Provide the disposal service with a complete characterization of the waste, including the SDS for all components. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, regional, and national regulations.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Benzyl-PEG9-alcohol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Benzyl-PEG9-alcohol. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, establishing a foundation of trust and value in safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a derivative of benzyl (B1604629) alcohol and polyethylene (B3416737) glycol, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is determined by the potential hazards of its components. Benzyl alcohol is harmful if swallowed or inhaled, causes serious eye irritation, and may cause an allergic skin reaction.[1][2][3][4] High molecular weight PEGs are generally of low toxicity but can cause mild skin and eye irritation.[5]
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes and aerosols that can cause serious eye irritation.[1][6][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation or an allergic reaction.[1][6][8] Gloves should be inspected before use and disposed of properly after handling the chemical.[2] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing as needed (e.g., apron, sleevelets). | To protect skin from accidental contact.[1][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][5][7] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator should be used.[9] | To prevent inhalation of harmful vapors or aerosols.[1][2][7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[5]
2. Preparation and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][7][10]
-
Before use, review the Safety Data Sheet (SDS) for benzyl alcohol.[11]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Avoid generating aerosols or mists.[7]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][2][3][4]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.[9]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][3][8]
-
Collect the absorbed material into a suitable container for disposal.[1][8]
-
Ventilate the area and clean the spill site once the material has been removed.[7]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, regional, and national regulations.[1][3][12] Do not dispose of it down the drain. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. valudor.com [valudor.com]
- 2. fishersci.com [fishersci.com]
- 3. greenfield.com [greenfield.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. benchchem.com [benchchem.com]
- 6. pccarx.com [pccarx.com]
- 7. carlroth.com [carlroth.com]
- 8. merck.com [merck.com]
- 9. merck.com [merck.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gz-supplies.com [gz-supplies.com]
- 12. pentachemicals.eu [pentachemicals.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
